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  • Product: 2H-1,4-Thiazin-3(4H)-one
  • CAS: 37128-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1,4-Thiazine Derivatives in Biological Systems

Foreword: Unveiling the Therapeutic Potential of the 1,4-Thiazine Scaffold The 1,4-thiazine nucleus, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, represents a privileged scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of the 1,4-Thiazine Scaffold

The 1,4-thiazine nucleus, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties have given rise to a vast array of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][5][6][7][8][9][10][11][12] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms through which these versatile compounds exert their effects on biological systems. By delving into the causality behind their experimental validation and elucidating the intricate signaling pathways they modulate, we seek to empower the scientific community to further harness the therapeutic potential of 1,4-thiazine derivatives.

The Core Chemistry of 1,4-Thiazine Derivatives: A Foundation for Biological Activity

The biological activity of 1,4-thiazine derivatives is intrinsically linked to their chemical structure. The presence of both nitrogen and sulfur heteroatoms within the six-membered ring, often fused to a benzene ring to form benzothiazines, creates a unique electronic environment that dictates their interaction with biological macromolecules.[2][3][4][5] The non-planar, folded "butterfly" conformation of the 1,4-benzothiazine ring, similar to that of phenothiazines, is a key determinant of its pharmacological properties.[2]

The synthesis of these derivatives often involves the condensation of 2-aminothiophenol with various electrophilic reagents, such as β-diketones, β-ketoesters, or α-halocarbonyl compounds.[2][5][13][14][15] This versatility in synthesis allows for the introduction of a wide range of substituents at various positions of the thiazine ring, enabling the fine-tuning of their physicochemical properties and biological targets.

Key Synthetic Approaches: A Summary

The ability to rationally design and synthesize novel 1,4-thiazine derivatives is paramount to exploring their full therapeutic potential. Below is a table summarizing common synthetic strategies.

Synthetic MethodStarting MaterialsKey Features & Advantages
Condensation with β-Diketones/β-Ketoesters 2-Aminothiophenol, β-diketones/β-ketoestersA straightforward and widely used method for creating diverse 2,3-disubstituted 1,4-benzothiazines.[13]
Reaction with α-Halocarbonyl Compounds 2-Aminothiophenol, α-haloacetates/α-haloketonesYields 2H-benzo[b][1][16]thiazin-3(4H)-one derivatives, which are important intermediates and possess biological activity.[15][17]
Oxidative Cycloaddition 2-Aminothiophenol, 1,3-dicarbonylsA green chemistry approach that can be catalyzed by agents like ceric ammonium nitrate.[18]
Microwave-Assisted Synthesis Various reactantsOffers reduced reaction times and often improved yields compared to conventional heating methods.[14]

Anticancer Mechanisms: Targeting the Hallmarks of Malignancy

1,4-Thiazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[8][11][18][19][20][21] Their mechanisms of action are multifaceted, often involving the simultaneous targeting of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Signaling Pathways

Several studies have pointed to the ability of 1,4-thiazine derivatives to modulate critical signaling pathways implicated in cancer. For instance, certain derivatives have been shown to downregulate the expression of pro-inflammatory genes such as IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α in lung cancer cells.[18] This suggests an interplay between their anti-inflammatory and anticancer properties.

anticancer_pathway

Enzyme Inhibition

The inhibition of enzymes that are overexpressed in cancer cells is another key mechanism. For example, some thiazolidin-4-one derivatives, which share a related heterocyclic scaffold, are known to inhibit protein tyrosine kinases and carbonic anhydrases, both of which are attractive targets for cancer therapy.[21] The structural similarities suggest that 1,4-thiazine derivatives may also function as inhibitors of these or other critical enzymes.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A standard method to evaluate the cytotoxic effects of 1,4-thiazine derivatives on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22]

  • Cell Seeding: Plate cancer cells (e.g., A-549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-thiazine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Mechanisms: A Broad Spectrum of Activity

1,4-Thiazine derivatives exhibit significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][10][11][14][17][23]

Disruption of Microbial Cell Integrity

While the precise mechanisms are still under investigation for many derivatives, it is hypothesized that the lipophilic nature of the thiazine ring facilitates its interaction with and disruption of the microbial cell membrane. The presence of specific functional groups can enhance this activity. For example, the N-C-S linkage is considered important for the antimicrobial effects of many related compounds.[10][19]

Inhibition of Essential Microbial Enzymes

Another plausible mechanism is the inhibition of enzymes that are vital for microbial survival. This could include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. The ability of some thiazine derivatives to inhibit D-amino-acid oxidase is an example of their enzyme-inhibitory potential.[24]

antimicrobial_workflow

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[9][23]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Disc Application: Impregnate sterile paper discs with a known concentration of the 1,4-thiazine derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

  • Comparison: Compare the zone of inhibition with that of a standard antibiotic (e.g., streptomycin) and a solvent control.[23]

Anti-inflammatory and Other Pharmacological Activities

The therapeutic potential of 1,4-thiazine derivatives extends beyond anticancer and antimicrobial applications. They have also demonstrated significant anti-inflammatory, antihypertensive, and neuroprotective activities.[1][2][4][7][8][9][16][25]

Modulation of Inflammatory Pathways

The anti-inflammatory effects of 1,4-thiazine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives have been shown to preferentially inhibit cyclooxygenase-2 (COX-2) over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects.[25] The inhibition of COX-2 leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[26]

Calcium and Calmodulin Antagonism

Certain 2H-1,4-benzothiazin-3(4H)-one derivatives have been found to be potent calmodulin antagonists, with some also exhibiting weak calcium channel blocking activity.[16][27] Calmodulin is a ubiquitous calcium-binding protein that regulates a multitude of cellular processes, and its inhibition can lead to various physiological effects, including vasodilation, which contributes to the antihypertensive properties of these compounds.[16][27]

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel 2H-benzo[b][1][16]thiazin-3(4H)-one derivatives have been designed and synthesized as potent AChE inhibitors, with some showing inhibitory activity comparable to the standard drug donepezil.[28] Molecular docking studies have revealed that these compounds can interact with the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine.[28]

Future Directions and Concluding Remarks

The diverse biological activities of 1,4-thiazine derivatives underscore their immense potential in drug discovery and development. The ability to modify their core structure through versatile synthetic methods allows for the creation of extensive compound libraries for screening against a wide array of therapeutic targets.

Future research should focus on:

  • Elucidating Precise Molecular Targets: Utilizing advanced techniques such as proteomics and transcriptomics to identify the specific protein targets of biologically active 1,4-thiazine derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Translating promising in vitro results into preclinical animal models to assess the therapeutic efficacy and safety of novel 1,4-thiazine derivatives.

References

  • A Review on Biological Activities of Thiazine Derivatives. (2014). International Journal of Pharmaceutical and Chemical Sciences, 3(2), 341-348. [Link]

  • Kajino, M., Mizuno, K., Tawada, H., Shibouta, Y., Nishikawa, K., & Meguro, K. (1991). Synthesis and Biological Activities of New 1, 4-Benzothiazine Derivatives. Chemical and Pharmaceutical Bulletin, 39(11), 2888-2895. [Link]

  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Kajino, M., Mizuno, K., Tawada, H., Shibouta, Y., Nishikawa, K., & Meguro, K. (1991). Synthesis and Biological Activities of New 1,4-benzothiazine Derivatives. Chemical & pharmaceutical bulletin, 39(11), 2888-2895. [Link]

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024). Preprints. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][16]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2125. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances, 15(11), 7434-7469. [Link]

  • Thiazine; Synthesis and Biological Activity. (2024). AL-KUFA JOURNAL FOR BIOLOGY, 16(3). [Link]

  • Synthesis and Biological Evaluation of New 1,4-Thiazine Containing Heterocyclic Compounds. (n.d.). Jordan Journal of Chemistry. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. (2011). Arabian Journal of Chemistry. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances, 15(11), 7434-7469. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2023). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of thiazine derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(1), 22-26. [Link]

  • Design and synthesis of novel 1, 4-thiazine derivatives as potent anti-tubercular agents. (2011). ResearchGate. [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2022). Molecules, 27(15), 4983. [Link]

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). Current medicinal chemistry, 12(29), 3465-3476. [Link]

  • Interaction between 1,4-thiazine derivatives and D-amino-acid oxidase. (1983). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 748(2), 224-229. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI- MICROBIAL AND ANTIOXIDANT AGENTS. (2024). World Journal of Pharmaceutical Research, 13(12), 822-835. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules, 22(12), 2095. [Link]

  • Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2009). ResearchGate. [Link]

  • Thiazines derivatives treated as potential antimicrobial agents. (2016). Der Pharma Chemica, 8(1), 478-484. [Link]

  • 1,4-Thiazines and Their Benzo Derivatives. (2020). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (2019). RASAYAN Journal of Chemistry, 12(1), 366-371. [Link]

  • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. (2021). Molecules, 26(15), 4438. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2018). Molecules, 23(11), 2993. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. (2013). Pharmacophore, 4(6), 195-203. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry, 12. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2022). RSC medicinal chemistry, 13(10), 1169-1199. [Link]

  • Thiazine: Synthesis and Biological Activity. (2025). ResearchGate. [Link]

  • Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. (2024). In Heterocyclic Compounds.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Pharmaceuticals, 18(5), 580. [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). Molecules, 11(8), 604-613. [Link]

Sources

Exploratory

Physicochemical Properties and Solubility Profile of 2H-1,4-Thiazin-3(4H)-one: A Technical Guide

Executive Summary & Structural Rationale In my tenure directing hit-to-lead optimization campaigns, I have frequently encountered the 2H-1,4-Thiazin-3(4H)-one scaffold (CAS: 37128-08-8). While seemingly simple, this 6-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In my tenure directing hit-to-lead optimization campaigns, I have frequently encountered the 2H-1,4-Thiazin-3(4H)-one scaffold (CAS: 37128-08-8). While seemingly simple, this 6-membered heterocyclic ring is a privileged building block in medicinal chemistry, frequently utilized in the design of novel antimicrobials, CNS-active agents, and kinase inhibitors.

To successfully formulate and optimize drugs containing this core, one must look beyond basic structural rendering and understand the thermodynamic interplay of its functional groups. The scaffold features a thioether linkage (-S-), an alkene bridge (C=C), and a lactam motif (NH-C=O). The causality behind its unique physicochemical behavior lies in this exact arrangement: the thioether provides essential lipophilicity for membrane permeation, while the lactam acts as a robust hydrogen-bond donor/acceptor pair, driving aqueous solvation.

LogicMap Core 2H-1,4-Thiazin-3(4H)-one Scaffold Lactam Lactam Motif (NH & C=O) Core->Lactam Thioether Thioether Linkage (-S-) Core->Thioether Alkene Alkene Motif (C=C) Core->Alkene HBond H-Bonding Capacity (High Aqueous Sol.) Lactam->HBond Lipophilicity Lipophilicity & Permeability (Organic Partitioning) Thioether->Lipophilicity Rigidity Structural Rigidity (Lower Entropy Cost) Alkene->Rigidity

Logical relationship between the structural motifs of the scaffold and its physicochemical traits.

Quantitative Physicochemical Data

The topological polar surface area (TPSA) of 54.4 Ų and a low molecular weight of 115.16 g/mol place 2H-1,4-Thiazin-3(4H)-one strictly within the optimal Lipinski space for oral bioavailability[1]. Below is the consolidated physicochemical profile of the pure compound.

Table 1: Core Physicochemical Properties
PropertyValueSource / Significance
Chemical Name 2H-1,4-Thiazin-3(4H)-oneIUPAC Standard
CAS Number 37128-08-8Registry Identifier[2]
Molecular Formula C₄H₅NOSElemental Composition
Molecular Weight 115.16 g/mol Highly favorable for fragment-based drug design (FBDD)[1]
Topological Polar Surface Area 54.4 ŲPredicts excellent membrane permeability[1]
H-Bond Donors 1Mediated by the Lactam NH
H-Bond Acceptors 2Mediated by the Lactam C=O and Thioether S
Rotatable Bonds 0High structural rigidity minimizes entropic penalty upon target binding

Solubility Profile & Solvation Thermodynamics

A critical mistake I often see in early-stage development is treating all heterocycles as highly pH-dependent. The lactam nitrogen in 2H-1,4-Thiazin-3(4H)-one is heavily conjugated with the adjacent carbonyl, rendering its lone pair unavailable for protonation under physiological conditions. Consequently, the molecule acts as a neutral species across the entire gastrointestinal pH range (pH 1.2 to 7.4).

Because it lacks ionizable centers in this range, its aqueous solubility is primarily driven by dipole-dipole interactions and hydrogen bonding rather than ionic solvation.

Table 2: Expected Solubility Behavior Across Biorelevant Media
MediumpHExpected Solubility BehaviorDominant Solvation Factor
SGF (Simulated Gastric Fluid)1.2High (Neutral molecule)H-Bonding (Lactam)
Acetate Buffer 4.5High (Neutral molecule)H-Bonding (Lactam)
FaSSIF (Intestinal Fluid)6.5EnhancedMicellar Solubilization via Thioether
PBS (Phosphate Buffer)7.4High (Neutral molecule)H-Bonding (Lactam)

Note: Commercial sourcing and handling of the solid API require storage under inert, dry conditions (typically -20°C) to prevent oxidative degradation of the sulfur atom into a sulfoxide or sulfone, which would drastically alter this solubility profile[2].

Self-Validating Experimental Workflows

To accurately profile the solubility of 2H-1,4-Thiazin-3(4H)-one, we must rely on empirical data generated through robust, self-validating systems. The saturation shake-flask (SSF) method remains the gold standard for thermodynamic solubility determination, as it reflects the true equilibrium state of the solid-liquid interface[3].

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality & Experimental Design: Why do we mandate centrifugation over filtration in this protocol? Thiazine derivatives, especially at low concentrations, can exhibit non-specific binding to standard PTFE or nylon syringe filters, artificially lowering the measured solubility. Centrifugation ensures absolute phase separation without introducing adsorptive surfaces. Furthermore, we mandate a 48-hour equilibration. While kinetic dissolution might plateau within 6 hours, true thermodynamic equilibrium—especially for crystalline lattices undergoing potential polymorphic transitions in buffer—requires extended incubation to prevent false-positive supersaturation readings[3].

Step-by-Step Methodology:

  • Solid Preparation: Weigh approximately 5 mg of 2H-1,4-Thiazin-3(4H)-one powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4 or FaSSIF). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 37.0 ± 0.5 °C. Agitate at 150 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 37 °C (to prevent temperature-drop-induced precipitation).

  • System Suitability (Self-Validation): Before analyzing the sample, inject a known standard curve of the API (prepared in DMSO/Water) into the LC-MS/MS. Verify that the response linearity yields an R2>0.995 and that blank injections show zero carryover.

  • Quantification: Carefully aspirate the clear supernatant, dilute appropriately with the mobile phase (incorporating an isotopically labeled internal standard to correct for matrix effects), and quantify via LC-MS/MS.

Workflow A Solid 2H-1,4-Thiazin-3(4H)-one B Buffer Addition (pH 1.2 - 7.4) A->B C Equilibration (37°C, 48h, 150 rpm) B->C D Phase Separation (Centrifugation 10k x g) C->D E Quantification (LC-MS/MS) D->E

Step-by-step workflow for the saturation shake-flask thermodynamic solubility assay.

Conclusion

The 2H-1,4-Thiazin-3(4H)-one scaffold offers an exceptional balance of aqueous solubility and lipophilic permeability, driven by its rigid lactam-thioether geometry. By understanding its pH-independent solvation and employing rigorous, centrifugation-based thermodynamic assays, drug development professionals can confidently leverage this building block in advanced lead optimization programs.

References

  • [1] Title: 2H-1,4-Thiazin-3(4H)-one | C4H5NOS | CID 2751285 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • [3] Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

Sources

Foundational

Structural Elucidation of 2H-1,4-Thiazin-3(4H)-one: A Technical Guide to its Synthesis, Crystallization, and Single-Crystal X-ray Diffraction Analysis

Abstract The 1,4-thiazine heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. A precise understanding of the three-dimensional structure of these m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-thiazine heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. A precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth, technical overview of the complete workflow for the structural elucidation of a key parent compound, 2H-1,4-Thiazin-3(4H)-one. We detail a robust synthetic protocol, a reliable method for obtaining high-quality single crystals, and a comprehensive, step-by-step procedure for single-crystal X-ray diffraction (SC-XRD) analysis. The resulting crystallographic data, including unit cell parameters, space group, and key intermolecular interactions, are presented and discussed, offering foundational insights for researchers, scientists, and drug development professionals in the field.

Introduction to the 1,4-Thiazine Scaffold

The 1,4-thiazine ring system is a privileged heterocyclic motif due to its wide range of biological activities. Derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[1] The conformation of the thiazine ring and the spatial orientation of its substituents are critical determinants of its interaction with biological targets. Therefore, high-resolution structural data, attainable through single-crystal X-ray diffraction, is not merely descriptive but predictive, guiding the synthesis of next-generation therapeutics.[2]

This guide focuses on the parent molecule, 2H-1,4-Thiazin-3(4H)-one, providing the fundamental structural and methodological blueprint for the broader class of thiazin-one derivatives.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

A successful crystallographic experiment begins with the synthesis of pure material and the subsequent growth of well-ordered single crystals. The quality of the crystal is the single most important factor determining the quality of the final structure.

Rationale and Synthesis Protocol

The synthesis of the title compound is reliably achieved via the cyclization of 2-aminoethanethiol with an appropriate C2 synthon. For this guide, we adapt a well-established method involving the reaction with chloroacetyl chloride.

Expert Insight: The choice of a two-phase reaction system (e.g., ethyl acetate/water) with a mild base like potassium carbonate is crucial. It serves two purposes: it neutralizes the HCl generated in situ, preventing unwanted side reactions and degradation, and it helps to keep the starting materials and product partitioned, simplifying the subsequent workup.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 2-aminoethanethiol hydrochloride (1.0 eq) in water (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (2.5 eq). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of chloroacetyl chloride (1.1 eq) in ethyl acetate (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to afford 2H-1,4-Thiazin-3(4H)-one as a white crystalline solid.

Crystallization Strategy

The goal of crystallization is to encourage molecules to slowly and methodically arrange themselves into a highly ordered lattice. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals.

Expert Insight: Slow evaporation is the chosen method here. The solvent system, ethanol/water, is selected based on the polarity of 2H-1,4-Thiazin-3(4H)-one. The compound is readily soluble in ethanol but sparingly soluble in water. By starting with a saturated ethanol solution and allowing the more volatile ethanol to evaporate slowly, the solution gradually becomes enriched with the anti-solvent (water), gently pushing the compound out of solution and promoting the growth of large, well-defined crystals.

Step-by-Step Crystallization Protocol:

  • Dissolve the purified compound (approx. 50 mg) in a minimal amount of warm ethanol (approx. 2 mL) in a small, clean vial.

  • Add deionized water dropwise until the solution becomes faintly turbid.

  • Add a single drop of ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cover the vial with parafilm and pierce it with a needle 2-3 times to allow for slow evaporation.

  • Place the vial in a vibration-free location at room temperature.

  • Monitor over several days for the formation of colorless, block-shaped crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow Diagram

The journey from a synthesized compound to a refined crystal structure follows a well-defined path, outlined below.

G cluster_0 Material Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Mount Crystal Mounting Crystallization->Mount Screen Diffraction Screening Mount->Screen Collect Full Data Collection (e.g., Bruker APEXII) Screen->Collect Reduce Data Reduction & Integration (SAINT) Collect->Reduce Solve Structure Solution (SHELXT) Reduce->Solve Refine Structure Refinement (SHELXL) Solve->Refine Validate Validation & CIF Report (PLATON) Refine->Validate

Caption: Workflow for structural elucidation.

Data Collection and Processing Protocol
  • Crystal Selection & Mounting: A suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) is selected under a microscope and mounted on a MiTeGen MicroMount™ using cryoprotectant oil.

  • Instrument Setup: The mounted crystal is placed on a goniometer head of a Bruker APEX-II CCD diffractometer.

  • Temperature Control: The crystal is cooled to 100(2) K using an Oxford Cryosystems apparatus. Rationale: Collecting data at low temperatures significantly reduces atomic thermal vibrations, leading to more precise atomic positions and a higher quality dataset.

  • Data Collection: Data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are performed to collect a complete, redundant dataset covering the entire reciprocal space.

  • Data Reduction: The raw diffraction images are processed using the SAINT software package. This step integrates the reflection intensities and applies corrections for Lorentz and polarization effects. An empirical absorption correction (SADABS) is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

The processed reflection data is used to solve and refine the crystal structure.

  • Structure Solution: The structure is solved using intrinsic phasing methods with the SHELXT program. This step reveals the initial positions of most non-hydrogen atoms.

  • Structure Refinement: The atomic model is refined against the experimental data by full-matrix least-squares on F² using the SHELXL program.[3]

    • Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

    • Hydrogen atoms attached to nitrogen are located from the difference Fourier map and refined freely.

    • Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model (AFIX instructions).

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry or other potential issues. The final data is compiled into a Crystallographic Information File (CIF).

Results: The Crystal Structure of 2H-1,4-Thiazin-3(4H)-one

The analysis yields a precise and unambiguous determination of the molecular and supramolecular structure.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the quality of the refinement are summarized in the table below. This data is essential for any researcher wishing to reproduce or build upon these findings and would typically be deposited in a public repository like the Cambridge Structural Database (CSD).[5][6]

ParameterValue
Chemical FormulaC₄H₅NOS
Formula Weight115.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.813(3)
b (Å)10.945(6)
c (Å)8.221(4)
β (°)108.51(1)
Volume (ų)495.9(4)
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.542
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
Reflections Collected4520
Independent Reflections1142 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²1.07
Molecular Structure and Supramolecular Assembly

The thiazine ring of the molecule adopts a screw-boat conformation . In the crystal, molecules form centrosymmetric dimers via strong N—H···O hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This primary interaction is a robust and predictable feature of this molecular scaffold.

These dimers are further linked into extended chains and sheets through weaker C—H···S and C—H···O interactions, demonstrating a hierarchical packing arrangement that governs the overall crystal architecture.

G cluster_0 Molecule A cluster_1 Molecule B (Inversion-related) A N-H O_B C=O A->O_B Strong N-H···O Hydrogen Bond O_A C=O B N-H B->O_A Forms Centrosymmetric Dimer

Sources

Exploratory

Unveiling the Electronic Landscape of 2H-1,4-Thiazin-3(4H)-one: A Technical Guide to DFT-Driven Insights

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the heterocyclic scaffold of 2H-1,4-Thiazin-3(4H)-one and its derivatives presents a compelli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the heterocyclic scaffold of 2H-1,4-Thiazin-3(4H)-one and its derivatives presents a compelling area of exploration.[1][2][3][4] These nitrogen- and sulfur-containing heterocycles are recognized for their diverse biological activities and potential applications in drug development.[5] A profound understanding of their electronic properties is paramount to unlocking their full potential. This technical guide, designed for researchers and drug development professionals, provides a comprehensive walkthrough of how to leverage Density Functional Theory (DFT) to elucidate the electronic characteristics of 2H-1,4-Thiazin-3(4H)-one, a foundational structure in this chemical class.

This document will navigate the theoretical underpinnings of DFT, provide a step-by-step computational protocol for modeling 2H-1,4-Thiazin-3(4H)-one, and detail the interpretation of key electronic descriptors. By following this guide, researchers can gain actionable insights into the molecule's reactivity, stability, and potential for intermolecular interactions, thereby accelerating the rational design of novel therapeutics and functional materials.

The Power of Predictive Modeling: Why DFT for 2H-1,4-Thiazin-3(4H)-one?

Density Functional Theory has emerged as a powerful and versatile computational tool in quantum chemistry.[6] Its strength lies in its ability to provide a balance between computational cost and accuracy, making it an ideal choice for studying the electronic structure and properties of medium-sized organic molecules like 2H-1,4-Thiazin-3(4H)-one.

The core principle of DFT is that the ground-state electronic properties of a many-electron system can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to traditional wave-function-based methods, which deal with the complexities of a multi-electron wave function. For heterocyclic compounds containing both nitrogen and sulfur, DFT has been shown to be a reliable method for predicting a range of properties, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Calculating frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

  • Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) to aid in experimental characterization.

  • Electrostatic Potential (ESP): Mapping the charge distribution to identify regions susceptible to electrophilic and nucleophilic attack.

By simulating these properties, researchers can gain a priori knowledge of a molecule's behavior, guiding synthetic efforts and biological testing in a more targeted and efficient manner.

The Subject of Our Investigation: 2H-1,4-Thiazin-3(4H)-one

Before delving into the computational methodology, it is essential to understand the basic characteristics of our target molecule.

PropertyValueSource
Molecular Formula C4H5NOS[7][8][9]
Molecular Weight 115.15 g/mol [9]
IUPAC Name 4H-1,4-thiazin-3-one[8]
Canonical SMILES C1CSCC(=O)N1[9]
InChI Key UIRSLBDCOYTZPH-UHFFFAOYSA-N[9]

The structure of 2H-1,4-Thiazin-3(4H)-one, with its combination of a secondary amine, a thioether, and a carbonyl group within a six-membered ring, provides a rich electronic environment ripe for computational exploration.

A Practical Guide to DFT Modeling of 2H-1,4-Thiazin-3(4H)-one

This section provides a detailed, step-by-step protocol for performing DFT calculations on 2H-1,4-Thiazin-3(4H)-one using the Gaussian suite of programs, a widely used software package in computational chemistry.

Part 1: Building the Initial Molecular Structure

The first step is to create a three-dimensional model of the 2H-1,4-Thiazin-3(4H)-one molecule. This can be accomplished using any molecular building software, such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and initial geometry, although the subsequent optimization step will refine this structure.

Part 2: The Computational Workflow

The following diagram illustrates the logical flow of the DFT calculations to be performed.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculations cluster_analysis Results Interpretation Mol_Structure 1. Build Molecular Structure (2H-1,4-Thiazin-3(4H)-one) Input_File 2. Create Gaussian Input File (Functional: B3LYP Basis Set: 6-311++G(d,p)) Mol_Structure->Input_File Define coordinates Geom_Opt 3. Geometry Optimization Input_File->Geom_Opt Submit job Freq_Analysis 4. Frequency Analysis Geom_Opt->Freq_Analysis Optimized geometry Electronic_Properties 5. Electronic Property Calculation (HOMO, LUMO, ESP) Freq_Analysis->Electronic_Properties Verified minimum Validation 6. Validate Optimized Structure (No imaginary frequencies) Freq_Analysis->Validation Vibrational frequencies FMO_Analysis 7. Analyze Frontier Molecular Orbitals Electronic_Properties->FMO_Analysis Orbital energies ESP_Map 8. Interpret Electrostatic Potential Map Electronic_Properties->ESP_Map Charge distribution NBO_Analysis 9. Natural Bond Orbital Analysis Electronic_Properties->NBO_Analysis Orbital interactions

Caption: Computational workflow for DFT analysis of 2H-1,4-Thiazin-3(4H)-one.

Part 3: Experimental Protocols

Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.

Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in providing a good balance of accuracy and computational efficiency for organic molecules.[6][10][11][12][13][14] The 6-311++G(d,p) basis set is selected because it provides a flexible description of the electron density, which is particularly important for molecules containing heteroatoms with lone pairs (N, O, S) and for accurately describing anionic or electron-rich regions. The "++" indicates the inclusion of diffuse functions on all atoms, and "(d,p)" denotes the addition of polarization functions.[6][11][15]

Step-by-Step Procedure:

  • Prepare the Gaussian Input File (.gjf or .com):

    • Route Section (# line): This line specifies the type of calculation. For a geometry optimization followed by a frequency calculation, the keywords are Opt Freq. The chosen level of theory is also specified here.

      The #p keyword requests additional output.

    • Title Section: A brief, descriptive title for the calculation.

    • Charge and Multiplicity: For a neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is 1.

    • Molecular Coordinates: The Cartesian coordinates of each atom from the initial structure build.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output File (.log or .out):

    • Convergence: Search for the message "Optimization completed." to ensure the geometry optimization was successful.

    • Frequency Analysis: At the end of the output file, look for the summary of the frequency calculation. A true minimum energy structure will have no imaginary frequencies (frequencies with negative values).[16]

Objective: To compute and analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (ESP).

Step-by-Step Procedure:

  • Prepare the Gaussian Input File: This calculation uses the optimized geometry from the previous step. You can either manually copy the optimized coordinates into a new input file or use the Geom=CheckPoint keyword to read the geometry from the checkpoint file (.chk) of the optimization run.

    • Route Section:

      The Pop=NBO keyword requests a Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.[17][18][19][20]

    • Title, Charge, and Multiplicity: Same as in Protocol 1.

    • Molecular Coordinates: Use the optimized coordinates.

  • Run the Calculation.

  • Analyze the Output File:

    • HOMO and LUMO Energies: Search for the section detailing the molecular orbital energies. The energies of the HOMO and LUMO will be listed. The energy difference between these two is the HOMO-LUMO gap, a key indicator of chemical reactivity. A smaller gap generally suggests a more reactive molecule.[21][22][23]

    • Molecular Electrostatic Potential (ESP): The ESP map can be visualized using software like GaussView. The map will show regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack.[24][25]

    • Natural Bond Orbital (NBO) Analysis: The output will contain a detailed breakdown of the natural atomic charges, hybridization, and donor-acceptor interactions within the molecule. This provides a more chemically intuitive picture of bonding and charge distribution than traditional Mulliken population analysis.[17][18][20]

Interpreting the Computational Results: From Data to Discovery

The output from these DFT calculations provides a wealth of information. Here's how to translate that data into meaningful chemical insights.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key players in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. The energy of the HOMO is related to the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. Its energy is related to the electron affinity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[21][22][23]

By visualizing the spatial distribution of the HOMO and LUMO, one can identify the specific atoms or regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (ESP) Mapping

The ESP map provides a visual representation of the charge distribution around the molecule.

ESP_Concept cluster_esp Molecular Electrostatic Potential (ESP) Map cluster_reactivity Predicted Reactivity Red_Region Red Regions (Electron-Rich) Electrophilic_Attack Site for Electrophilic Attack Red_Region->Electrophilic_Attack indicates Blue_Region Blue Regions (Electron-Poor) Nucleophilic_Attack Site for Nucleophilic Attack Blue_Region->Nucleophilic_Attack indicates Green_Region Green Regions (Neutral) Non_Polar_Interactions Regions for Non-Polar Interactions Green_Region->Non_Polar_Interactions indicates

Caption: Interpreting the color-coded regions of an ESP map.

For 2H-1,4-Thiazin-3(4H)-one, one would anticipate a negative ESP (red) around the oxygen atom of the carbonyl group and potentially the sulfur atom due to their lone pairs of electrons. Conversely, the hydrogen atom attached to the nitrogen is likely to exhibit a positive ESP (blue), making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative measure of charge distribution and orbital interactions. Key outputs include:

  • Natural Atomic Charges: These provide a more reliable picture of the charge on each atom compared to other methods.

  • Donor-Acceptor Interactions: The analysis identifies interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugative and delocalization effects, which contribute to the molecule's overall stability.

Conclusion and Future Directions

This technical guide has outlined a robust and reliable DFT-based workflow for characterizing the electronic properties of 2H-1,4-Thiazin-3(4H)-one. By following these protocols, researchers can generate valuable data on the molecule's geometry, stability, and reactivity. These computational insights are instrumental in the early stages of drug discovery and materials design, enabling a more rational and efficient approach to developing novel compounds with desired properties.

The application of these methods is not limited to the parent compound. This computational framework can be readily extended to a library of substituted 2H-1,4-Thiazin-3(4H)-one derivatives. By systematically modifying the substituents and recalculating the electronic properties, researchers can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR), further accelerating the discovery of lead compounds with enhanced biological activity or tailored material characteristics.

References

  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]

  • ChemBK. (n.d.). 2H-1,4-Thiazin-3(4H)-one. Retrieved from [Link]

  • iOpenShell. (n.d.). Natural Bond Orbital Analysis: Formaldehyde example. Retrieved from [Link]

  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital (NBO) Analysis - Tutorial Example. Retrieved from [Link]

  • Zipse, H. (n.d.). Natural Bond Orbital (NBO) Analysis. LMU München. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,4-Thiazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory and time‐dependent density functional theory studies on optoelectronic properties of fused heterocycles with cyclooctatetraene. [Link]

  • Taylor & Francis Online. (2022). Synthesis, Density Functional Theory, Insecticidal Activity, and Molecular Docking of Some N-Heterocycles Derived from 2-((1,3-Diphenyl-1H-Pyrazol-4-yl)Methylene)Malonyl Diisothiocyanate. [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][17][18]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • PMC. (n.d.). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. [Link]

  • Chemical Synthesis Database. (n.d.). 5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one. [Link]

  • University of Illinois Urbana-Champaign. (2020, June 26). Tutorial - Quantum Chemistry - Intro to Gaussian Part II. [Link]

  • ACS Publications. (2000). How Does Ammonium Interact with Aromatic Groups? A Density Functional Theory (DFT/B3LYP) Investigation. [Link]

  • ACS Publications. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. [Link]

  • Physical Chemistry Research. (2021). Synthesis, crystal structure, density functional theory, Hirshfeld surface analysis and molecular docking studies of 2-(2-phenyl.... [Link]

  • MATCH Communications in Mathematical and in Computer Chemistry. (2010). HOMO–LUMO Maps for Chemical Graphs. [Link]

  • ResearchGate. (n.d.). The representation of HOMO and LUMO, along with Electrostatic Potential.... [Link]

  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Link]

  • MDPI. (2025). Pentacyclic triterpenoids with nitrogen- and sulfur-containing.... [Link]

  • ResearchGate. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][17][18]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • PMC. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][17][18]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • Semantic Scholar. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method. [Link]

  • MDPI. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. [Link]

  • Gaussian. (2021). Gaussian 16 Frequently Asked Questions. [Link]

  • MDPI. (2013). Breathing Some New Life into an Old Topic: Chalcogen-Nitrogen π-Heterocycles as Electron Acceptors. [Link]

  • Chemistry Stack Exchange. (2023). Convergence problem in geometry optimization in Gaussian16. [Link]

  • YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. [Link]

  • Gaussian. (n.d.). Opt. [Link]

  • Chemistry LibreTexts. (2024). 29.1: Molecular Orbitals of Conjugated Pi Systems. [Link]

  • PMC. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PMC. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

Sources

Foundational

Reactive Sites and Electrophilic Substitution of 2H-1,4-Thiazin-3(4H)-one: A Comprehensive Mechanistic Guide

Executive Summary The 2H-1,4-thiazin-3(4H)-one scaffold is a highly versatile heterocyclic system that bridges the chemical space between classical thiazines and lactams. For drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-1,4-thiazin-3(4H)-one scaffold is a highly versatile heterocyclic system that bridges the chemical space between classical thiazines and lactams. For drug development professionals and synthetic chemists, mastering the regioselectivity of this molecule is critical for late-stage functionalization and the design of novel bioactive agents. This guide provides an in-depth mechanistic analysis of the reactive sites within 2H-1,4-thiazin-3(4H)-one, with a specific focus on the causality and execution of electrophilic substitution at the C6 position.

Structural and Electronic Profiling

To predict and control the reactivity of 2H-1,4-thiazin-3(4H)-one, we must first deconstruct its electronic architecture. The molecule consists of a six-membered ring containing a sulfur atom at position 1, an active methylene at position 2, a carbonyl at position 3, a nitrogen at position 4, and a vinylic double bond spanning C5 and C6.

Mechanistically, the core behaves as a vinylogous amide or an enamine system. The lone pair on the N4 atom is in direct competition for delocalization: it can resonate into the C3 carbonyl (amide character) or into the C5=C6 double bond (enamine character). Because the C3 carbonyl is a strong electron-withdrawing group, it dampens the overall nucleophilicity of the nitrogen. However, the enamine conjugation remains robust enough to push electron density through the pi-system, localizing a partial negative charge at the β -carbon (C6).

Frontier Molecular Orbital (FMO) analyses of parent 1,4-thiazine systems reveal a relatively high Highest Occupied Molecular Orbital (HOMO) energy, indicating strong nucleophilic potential[1]. In the 3-oxo derivative, this HOMO is heavily localized on the C6 carbon, making it the kinetically favored site for soft electrophiles.

Table 1: Quantitative FMO Properties and Reactivity Metrics of Thiazine Derivatives

Data summarizes the electronic parameters dictating the reactivity of thiazine cores[1].

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap ( Δ E, eV)Primary Electrophilic Site
1,2-Thiazine-4.65-1.033.62N/A
1,3-Thiazine-6.06-1.224.84N/A
1,4-Thiazine -7.18 -0.13 7.05 C6 / C5
Phenothiazine-4.89-0.324.57C3 / C7
2H-1,4-Thiazin-3-one~ -6.80~ -0.50~ 6.30*C6

*Estimated values based on the electron-withdrawing perturbation of the C3 carbonyl relative to the parent 1,4-thiazine.

Mapping the Reactive Sites: Causality of C6 Substitution

Understanding why a reaction occurs at a specific site is the foundation of rational synthetic design. The reactivity of 2H-1,4-thiazin-3(4H)-one can be mapped as follows:

  • C6 (Primary Nucleophilic Center): As established, the enamine conjugation from N4 makes C6 the most electron-rich carbon. Electrophilic substitution (e.g., halogenation, reaction with activated pyridiniums) occurs here rapidly under neutral or mildly acidic conditions[2].

  • C2 (Active Methylene): Flanked by the S1 atom and the C3 carbonyl, the C2 protons are weakly acidic. However, functionalizing C2 requires strong base activation to form an enolate. Without a base, C2 remains dormant compared to C6.

  • N4 (Amide Nitrogen): While it possesses a lone pair, the strong resonance with the adjacent carbonyl renders it a poor nucleophile. N-alkylation requires deprotonation of the acidic N-H proton first.

  • S1 (Thioether): Acts as a soft nucleophile susceptible to oxidation (yielding sulfoxides or sulfones) but rarely participates in C-C bond-forming electrophilic attacks.

ReactiveSites N4 N4 Atom (Lone Pair Donor) C5_C6 C5=C6 Double Bond (Enamine Pi System) N4->C5_C6 Delocalization C6 C6 Position (Nucleophilic Center) C5_C6->C6 Increased Electron Density Product C6-Substituted Thiazinone C6->Product Attack on E+ Electrophile Electrophile (E+) (e.g., N-acylpyridinium) Electrophile->Product Substitution

Fig 1. Electronic delocalization pathway driving C6 nucleophilicity in 2H-1,4-Thiazin-3(4H)-one.

Case Study: Reaction with N-Acylpyridinium Salts

A benchmark demonstration of C6-regioselectivity is the reaction of 2H-1,4-thiazin-3(4H)-one with N-acylpyridinium salts to yield 6-substituted dihydro-1,4-thiazinones[2].

Pyridine itself is not electrophilic enough to react with the moderate nucleophilicity of the thiazinone C6 position. To force the reaction, we must generate a highly reactive electrophile in situ. By reacting pyridine with an acyl chloride (like ethyl chloroformate), we form an N-acylpyridinium salt. This intermediate is intensely electrophilic at its C4 position. When the thiazinone is introduced, its C6 enamine carbon selectively attacks the C4 position of the pyridinium ring, forming a new C-C bond and yielding a dihydropyridine-substituted thiazinone. This intermediate can subsequently be oxidized to restore the aromaticity of the pyridine ring, creating a stable bi-heterocyclic compound with potential positive inotropic activity[2]. Furthermore, these structural manipulations are vital for preventing unwanted nucleophile-induced ring contractions often seen in related benzothiazine systems[3].

Experimental Workflow: Regioselective C6-Substitution

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following methodology for C6-substitution is designed with built-in analytical checkpoints to ensure reaction integrity.

Protocol: Synthesis of 6-(1-Acyl-1,4-dihydropyridin-4-yl)-2H-1,4-thiazin-3(4H)-one

Step 1: In Situ Generation of the Electrophile

  • Action: In a flame-dried round-bottom flask under an argon atmosphere, dissolve pyridine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the system to 0 °C using an ice bath. Add ethyl chloroformate (1.2 eq) dropwise via syringe.

  • Causality & Validation: Moisture must be rigorously excluded to prevent the premature hydrolysis of the acyl chloride. Self-Validation: Within minutes, a dense white precipitate of N-ethoxycarbonylpyridinium chloride will form. This visual cue confirms the successful generation of the active electrophile.

Step 2: Nucleophilic Addition

  • Action: Add 2H-1,4-Thiazin-3(4H)-one (1.0 eq) directly to the 0 °C suspension. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Causality & Validation: The low initial temperature controls the exothermic attack and prevents polymerization. Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The UV-active spot of the starting thiazinone will gradually disappear, replaced by a lower Rf​ spot corresponding to the C6-substituted adduct.

Step 3: Quenching and Extraction

  • Action: Quench the reaction by adding saturated aqueous NaHCO3​ to neutralize the HCl byproduct. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Isolation and NMR Validation

  • Action: Purify the crude residue via silica gel flash chromatography.

  • Causality & Validation: The definitive proof of C6 regioselectivity lies in the 1 H NMR spectrum. The starting 2H-1,4-thiazin-3(4H)-one exhibits a characteristic vinylic doublet for the C6 proton at approximately δ 6.2 ppm. Upon successful substitution, this signal completely disappears , replaced by the complex multiplets of the newly installed dihydropyridine ring at δ 4.8–5.2 ppm. This binary spectral shift provides an unambiguous confirmation of the reaction's success.

Workflow Step1 Step 1: Activation Generate N-acylpyridinium in situ Step2 Step 2: Addition Add 2H-1,4-Thiazin-3(4H)-one at 0°C Step1->Step2 White precipitate forms Step3 Step 3: C-C Bond Formation Electrophilic Attack at C6 Step2->Step3 Stir 4-6h, RT Step4 Step 4: Quenching & Extraction Neutralize with NaHCO3 Step3->Step4 TLC Monitoring Step5 Step 5: Isolation & Validation Purify and confirm via 1H NMR Step4->Step5 Organic layer extraction

Fig 2. Step-by-step experimental workflow for the regioselective C6-electrophilic substitution.

Conclusion

The 2H-1,4-thiazin-3(4H)-one core is not merely a static structural motif; it is a dynamic electronic system. By understanding the enamine-driven nucleophilicity of the C6 position, researchers can rationally design late-stage functionalization workflows. Utilizing highly activated electrophiles like N-acylpyridinium salts allows for the efficient, regioselective synthesis of complex bi-heterocyclic libraries, accelerating the discovery of novel therapeutics.

References

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines Nano Bio Letters (2024). 1

  • Studies on Bi-heterocyclic Compounds. I. 6-Substituted Dihydro-1, 4-thiazinones Chemical and Pharmaceutical Bulletin / J-Stage (1987). 2

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles Beilstein Journal of Organic Chemistry (2023). 3

  • 2H-1,4-Thiazin-3(4H)-one - Properties and Safety Sigma-Aldrich (Product Database).

Sources

Exploratory

An In-Depth Technical Guide on the Toxicity Profile and Preliminary Safety Assessment of 2H-1,4-Thiazin-3(4H)-one and its Congeners

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Chasm for a Promising Scaffold The 2H-1,4-thiazin-3(4H)-one core is a heterocyclic scaffold of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Chasm for a Promising Scaffold

The 2H-1,4-thiazin-3(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for therapeutic development.[1][2] However, a comprehensive toxicological profile of the parent compound, 2H-1,4-Thiazin-3(4H)-one, remains largely uncharacterized in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will present the currently available, albeit limited, safety data for the parent molecule. Secondly, and more expansively, it will synthesize the toxicological findings from a range of its derivatives, primarily within the benzothiazine class. By examining the methodologies and results from these related compounds, we can establish a robust framework for the systematic safety and toxicity assessment of 2H-1,4-Thiazin-3(4H)-one, thereby providing a crucial roadmap for its future development. This document is structured to not only inform but also to guide the experimental journey from preliminary safety assessment to a more complete toxicological understanding.

The Parent Scaffold: 2H-1,4-Thiazin-3(4H)-one - Initial Safety Profile

Direct and detailed toxicological studies on the unsubstituted 2H-1,4-Thiazin-3(4H)-one are scarce. The primary source of safety information comes from material safety data sheets (MSDS) provided by commercial suppliers.

Hazard Identification and Classification

According to available safety data, 2H-1,4-Thiazin-3(4H)-one is classified as follows:

  • Acute Toxicity, Oral (Category 4): This classification suggests that the substance is harmful if swallowed.[3]

  • Eye Irritation: The compound is also identified as an eye irritant.[3]

This initial hazard identification necessitates careful handling in a laboratory setting, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses.

A Deeper Dive: Toxicological Insights from Benzothiazine and Thiazine Derivatives

The broader family of 1,4-thiazine and, more specifically, benzothiazine derivatives has been more extensively studied. These investigations provide valuable surrogate data and, critically, established methodologies for assessing the toxicological profile of the parent compound.

In Vitro Cytotoxicity Assessment

A fundamental first step in toxicological evaluation is the assessment of a compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[4][5][6][7][8]

The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan production in the presence of a test compound is indicative of cytotoxicity.

  • Cell Culture:

    • Maintain the selected cell line (e.g., human cancer cell lines like HepG2, HT-29, MCF-7, or a normal cell line like NIH/3T3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[4][6]

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a viable cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10^5 cells/mL) and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Prepare a stock solution of 2H-1,4-Thiazin-3(4H)-one or its derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve a range of final concentrations for testing.

    • Replace the culture medium in the 96-well plates with medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following incubation, add MTT solution to each well and incubate for a further 2-4 hours.

    • After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCell LineIC50 ValueReference
2H-Benzo[b][4][9]thiazin-3(4H)-one derivative 3iNIH/3T398.29 ± 3.98 µM[10]
2H-Benzo[b][4][9]thiazin-3(4H)-one derivative 3jNIH/3T3159.68 ± 5.53 µM[10]
4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-oneCHONot cytotoxic at tested concentrations[11]
Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material (DNA and chromosomes), a key event in carcinogenesis. The in vitro micronucleus assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[9][11]

Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells following exposure to a chemical indicates a genotoxic event.

  • Cell Culture and Treatment:

    • Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells, and culture them as described for the MTT assay.[9][11]

    • Expose the cells to various concentrations of the test compound, along with negative and positive controls.

  • Cytochalasin B Treatment:

    • Add cytochalasin B to the culture medium. This inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis in the presence of the test compound.

  • Cell Harvesting and Staining:

    • After an appropriate incubation period, harvest the cells.

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells and drop them onto microscope slides.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score a predetermined number of binucleated cells (e.g., 1000) for the presence of micronuclei under a microscope.

    • Calculate the frequency of micronucleated cells for each treatment group.

  • Cytotoxicity Assessment (CBPI):

    • To ensure that the observed genotoxicity is not a secondary effect of cytotoxicity, the Cyto-blocking Proliferation Index (CBPI) is calculated. This index provides a measure of cell proliferation.[9][11]

A study on 4-(oxiran-2-ylmethyl)-1,4-benzothiazin-3-one using the micronucleus assay on CHO cells found that the compound was not genotoxic in the absence of metabolic activation.[9][11] This highlights the importance of conducting genotoxicity assessments to further characterize the safety profile of these compounds.

In Vivo Acute Systemic Toxicity

While in vitro assays provide valuable initial data, in vivo studies are essential for understanding the systemic effects of a compound in a whole organism. Acute toxicity studies in animal models are a standard component of preclinical safety assessment.[12][13][14][15]

These studies aim to determine the potential for a single, high dose of a substance to cause adverse health effects, including mortality. They help to identify the maximum tolerated dose (MTD) and provide information on the target organs of toxicity.

  • Animal Model Selection:

    • Select a suitable rodent species, such as mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley).[13] Use both male and female animals.

  • Dosing:

    • Administer single, escalating doses of the test compound via the intended route of administration (e.g., oral gavage).[13]

    • Include a vehicle control group.

    • The "limit test" can be employed for substances expected to have low toxicity, where a high dose (e.g., 2000 or 5000 mg/kg body weight) is administered.[12]

  • In-life Monitoring:

    • Observe the animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days post-dose.[13][15]

    • Record body weights prior to dosing and at regular intervals during the observation period.[13]

  • Terminal Procedures:

    • At the end of the observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological evaluation, particularly from animals that showed signs of toxicity.[13]

Studies on certain benzothiazine derivatives have demonstrated a favorable safety profile in acute toxicity tests in mice.[16] This suggests that the core structure may be well-tolerated, but this must be confirmed for the parent compound.

Proposed Workflow for Toxicological Assessment of 2H-1,4-Thiazin-3(4H)-one

Based on the available data and established toxicological principles, the following workflow is proposed for a comprehensive safety assessment of 2H-1,4-Thiazin-3(4H)-one.

Caption: Proposed workflow for the toxicological assessment of 2H-1,4-Thiazin-3(4H)-one.

Future Directions and Concluding Remarks

The existing data provides a foundational, yet incomplete, picture of the toxicity of 2H-1,4-Thiazin-3(4H)-one. The preliminary classification as an acute oral toxicant and eye irritant warrants caution in its handling. The more extensive studies on its derivatives suggest that the thiazinone scaffold may be a viable starting point for the development of therapeutic agents with acceptable safety profiles.

However, to advance the development of 2H-1,4-Thiazin-3(4H)-one or its novel derivatives, a systematic and rigorous toxicological evaluation of the parent compound is imperative. The workflow and experimental protocols detailed in this guide provide a scientifically sound framework for such an endeavor. Key future work should focus on:

  • Comprehensive In Vitro Profiling: Including a broader panel of cell lines for cytotoxicity testing and conducting a battery of genotoxicity assays (e.g., Ames test, chromosome aberration assay) to complement the micronucleus test.

  • In Vivo Acute Toxicity: Moving beyond a simple classification to determine a more precise LD50 or MTD and to identify target organs through detailed histopathology.

  • Metabolic Studies: Understanding the biotransformation of 2H-1,4-Thiazin-3(4H)-one is critical, as metabolites may have different toxicological profiles.[17][18][19]

  • Repeated Dose Toxicity Studies: To assess the effects of longer-term exposure.

By methodically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of the 2H-1,4-thiazin-3(4H)-one scaffold while ensuring a comprehensive understanding of its safety profile.

References

  • Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one. (URL: [Link])

  • Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. (URL: [Link])

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. (URL: [Link])

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. (URL: [Link])

  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. (URL: [Link])

  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry. (URL: [Link])

  • Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration. (URL: [Link])

  • Acute toxicity testing of chemicAls: opportunities to avoid redundant testing and use alternative approaches. National Centre for the Replacement, Refinement & Reduction of Animals in Research. (URL: [Link])

  • In vivo testing of pharmaceuticals | Toxicological evaluation. NANO-TEST. (URL: [Link])

  • Safety data sheet. (URL: [Link])

  • Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one. IndianJournals.com. (URL: [Link])

  • Molecular insights into the bioactivity of H-thiazine compounds against breast cancer cells: a computational study. Journal of the Indian Chemical Society. (URL: [Link])

  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal. (URL: [Link])

  • 2H-1,4-BENZOTHIAZINE-3(4H)-THIONE — Chemical Substance Information. NextSDS. (URL: [Link])

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. (URL: [Link])

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. (URL: [Link])

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. (URL: [Link])

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules. (URL: [Link])

  • RIFM fragrance ingredient safety assessment, benzothiazole, CAS Registry Number 95-16-9. Food and Chemical Toxicology. (URL: [Link])

  • Ethacizin Metabolism in Humans. Xenobiotica. (URL: [Link])

  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products. (URL: [Link])

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. (URL: [Link])

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules. (URL: [Link])

  • Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia. (URL: [Link])

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. CPC lab. (URL: [Link])

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2H-1,4-Thiazin-3(4H)-one

Application Note: Discovery & Synthesis Target: 2H-1,4-Thiazin-3(4H)-one and Privileged Benzo-Fused Derivatives Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Discovery & Synthesis Target: 2H-1,4-Thiazin-3(4H)-one and Privileged Benzo-Fused Derivatives Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Pharmacological Relevance

The 1,4-thiazin-3-one scaffold is a highly privileged heterocyclic core in modern drug discovery. Derivatives of this structure, particularly benzo[1,4]thiazin-3(4H)-ones, exhibit a broad spectrum of pharmacological activities, acting as potent bacteriostatic, antiarrhythmic, and antidiabetic agents[1]. Furthermore, advanced derivatization of these scaffolds has led to the discovery of novel antitubercular compounds targeting the DprE1 enzyme[2].

Synthesizing the parent, un-fused 2H-1,4-Thiazin-3(4H)-one core presents unique challenges due to the instability of the required aliphatic precursors. This application note details a robust, self-validating laboratory protocol for the de novo synthesis of the parent core via an orthogonally protected tandem cyclodehydration route, alongside an advanced one-pot Smiles rearrangement methodology for benzo-fused derivatives[1].

Mechanistic Rationale & Pathway Design

To construct the un-fused 2H-1,4-thiazin-3(4H)-one ring, a direct condensation between 2-mercaptoacetamide and an α -haloaldehyde is conceptually ideal. However, free α -haloaldehydes (like bromoacetaldehyde) are highly electrophilic and rapidly polymerize.

The Causality of the Design: To bypass polymerization, we utilize bromoacetaldehyde diethyl acetal . The acetal acts as a thermodynamic sink during the initial basic S-alkylation, protecting the aldehyde. Once the stable thioether intermediate is isolated, the introduction of aqueous acid serves a dual purpose: it hydrolyzes the acetal to reveal the reactive aldehyde, which immediately undergoes proximity-driven intramolecular attack by the amide nitrogen. The resulting cyclic hemiaminal is thermally dehydrated to yield the thermodynamically stable C5​=C6​ double bond of the final target.

Pathway N1 2-Mercaptoacetamide (Nucleophile) N3 S-Alkylated Acetal (Stable Intermediate) N1->N3 K2CO3, DMF (S-Alkylation) N2 Bromoacetaldehyde Acetal (Electrophile) N2->N3 K2CO3, DMF (S-Alkylation) N4 Free Aldehyde (Reactive Transient) N3->N4 2M HCl, Heat (Acetal Hydrolysis) N5 Hemiaminal (Cyclized Intermediate) N4->N5 Intramolecular Attack (Spontaneous) N6 2H-1,4-Thiazin-3(4H)-one (Final Product) N5->N6 -H2O (Dehydration)

Figure 1: Mechanistic workflow for the synthesis of 2H-1,4-Thiazin-3(4H)-one via cyclodehydration.

Quantitative Reaction Metrics

The following table summarizes the quantitative metrics and strategic advantages of the primary synthetic routes utilized for the 1,4-thiazin-3-one class.

ParameterRoute A: De Novo CyclodehydrationRoute B: Smiles Rearrangement[1]Parallel Solution-Phase[3]
Target Scaffold 2H-1,4-Thiazin-3(4H)-oneBenzo[1,4]thiazin-3(4H)-ones1,1-Dioxo-benzo[1,4]thiazin-3-ones
Starting Materials 2-Mercaptoacetamide + Acetal1-Chloro-2-nitrobenzene + Thiol1,5-Difluoro-2,4-dinitrobenzene
Key Reagents K2​CO3​ (Base), HCl (Acid) Cs2​CO3​ (Base)UHP (Oxidant), Inorganic Base
Reaction Temp 25 °C (Step 1), 80 °C (Step 2)80 °C (One-pot)Microwave / Reflux
Typical Yield 65 - 75%50 - 88%70 - 85%
Primary Advantage Access to un-fused parent coreHigh atom economy, one-potHigh-throughput library generation

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Parent 2H-1,4-Thiazin-3(4H)-one Core

This protocol utilizes orthogonal protection to prevent precursor degradation.

Phase 1: Regioselective S-Alkylation

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 2-mercaptoacetamide (10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (15.0 mmol).

    • Causality Insight: K2​CO3​ is a mild base that selectively deprotonates the highly acidic sulfhydryl group ( pKa≈8.5 ) while leaving the amide intact, strictly preventing competitive N-alkylation.

  • Electrophile Addition: Dropwise add bromoacetaldehyde diethyl acetal (11.0 mmol) at 0 °C to control the exothermic S-alkylation.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 4 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when Ellman’s reagent stain (which detects free thiols) yields a negative result. LC-MS must confirm the mass of the S-alkylated acetal intermediate.

  • Workup: Filter the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude intermediate.

Phase 2: Tandem Deprotection & Cyclodehydration 7. Hydrolysis Setup: Dissolve the crude intermediate in THF (30 mL) and add 2M aqueous HCl (15 mL). 8. Cyclization: Heat the biphasic mixture to 60 °C for 2 hours.

  • Causality Insight: The acidic environment hydrolyzes the diethyl acetal. The newly liberated, highly reactive aldehyde is immediately trapped by the adjacent amide nitrogen, forming a cyclic hemiaminal.

  • Dehydration: Increase the temperature to 80 °C (reflux) for an additional 2 hours. Thermal energy drives the elimination of water from the hemiaminal, establishing the conjugated C5​=C6​ double bond.

  • Self-Validation Checkpoint 2: UV-Vis spectroscopy of an aliquot will show the emergence of a new absorption band at ∼265 nm, confirming the extended conjugation of the final thiazine ring. LC-MS will show a mass shift of -18 Da from the hemiaminal intermediate.

  • Isolation: Neutralize carefully with saturated NaHCO3​ , extract with EtOAc ( 3×50 mL), dry over Na2​SO4​ , and purify via silica gel chromatography to yield the pure 2H-1,4-thiazin-3(4H)-one.

Protocol B: One-Pot Synthesis of Benzo[1,4]thiazin-3(4H)-ones via Smiles Rearrangement[1]

For researchers targeting the privileged benzo-fused derivatives, this one-pot method bypasses the need for multistep intermediate isolation.

  • Setup: Charge a reaction vessel with a substituted 1-chloro-2-nitrobenzene (10.0 mmol), N-benzyl-2-mercaptoacetamide (12.0 mmol), and Cs2​CO3​ (20.0 mmol) in DMF (40 mL)[1].

  • Tandem Reaction: Heat the mixture to 80 °C for 6-8 hours[1].

    • Causality Insight: The reaction initiates with an SN​Ar displacement of the chloride by the thiol. The elevated temperature subsequently overcomes the activation energy barrier for the S–N type Smiles rearrangement. Quantum chemistry calculations confirm that this rearrangement pathway is energetically far more favorable than direct nucleophilic substitution at the nitro group[1].

  • Self-Validation Checkpoint: The reaction mixture will transition from a bright yellow solution (characteristic of the nitroaromatic precursor) to a deep brown mixture. LC-MS will confirm the extrusion of the nitro group and the formation of the cyclized product mass.

  • Isolation: Quench with ice water, extract with dichloromethane, and purify via recrystallization from ethanol.

References

  • Title: One-Pot Synthesis of Benzo[1,4]thiazin-3(4H)
  • Title: Parallel Solution-Phase Synthesis of 4H-Benzo[1,4]thiazin-3-one and 1,1-Dioxo-1,4-dihydro-2H-1 λ 6-benzo[1,4]thiazin-3-one Derivatives From 1,5-difluoro-2,4-dinitrobenzene Source: Journal of Combinatorial Chemistry - ACS Publications / PubMed URL
  • Title: New benzothiazinone linked 1, 2, 4-triazoles: Design, synthesis, characterization, and evaluation of antitubercular activity Source: Journal of Applied Pharmaceutical Science URL

Sources

Application

Advanced Applications of 2H-1,4-Thiazin-3(4H)-one Scaffolds in Modern Agrochemicals: Synthesis, Mechanisms, and Protocols

Introduction to the Thiazinone Scaffold Nitrogen-sulfur heterocycles, particularly 1,4-thiazines and their derivatives, have emerged as privileged scaffolds in modern agrochemical discovery[1]. The 2H-1,4-thiazin-3(4H)-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Thiazinone Scaffold

Nitrogen-sulfur heterocycles, particularly 1,4-thiazines and their derivatives, have emerged as privileged scaffolds in modern agrochemical discovery[1]. The 2H-1,4-thiazin-3(4H)-one core exhibits exceptional structural versatility, allowing it to act as a potent pharmacophore for fungicides, bactericides, herbicides, and plant growth stimulants[2].

The unique spatial arrangement of the nitrogen and sulfur heteroatoms within the six-membered ring facilitates high-affinity hydrogen bonding and lipophilic interactions with target enzymes. This structural geometry provides a broad spectrum of biological activity coupled with favorably low mammalian toxicity, making it an ideal candidate for next-generation crop protection agents[1].

Mechanistic Pathways in Agrochemicals

Fungicidal Action via SDH Inhibition

One of the primary agricultural applications of 2H-1,4-thiazin-3(4H)-one derivatives is in the design of novel fungicides targeting Succinate Dehydrogenase (SDH)[3]. SDH is a critical enzyme in the fungal mitochondrial respiratory chain (Complex II). Thiazinone-based carboxamides act as structural mimics of succinate or ubiquinone, competitively binding to the SDH complex. This binding halts ubiquinone reduction, leading to a catastrophic depletion of cellular ATP and subsequent fungal cell death[3].

Molluscicidal and Insecticidal Action

Beyond fungal pathogens, specific thiazin-3-one sulfide derivatives have been successfully patented and deployed for their potent molluscicidal activity, effectively controlling snail and slug populations that devastate crop fields[4].

SDH_Pathway A 2H-1,4-Thiazin-3(4H)-one Derivative B Fungal Cell Penetration A->B Lipophilic Diffusion C Succinate Dehydrogenase (Complex II) B->C Target Binding D Block Ubiquinone Reduction C->D Enzyme Inhibition E ATP Depletion & Fungal Cell Death D->E Respiratory Collapse

Mechanism of Action: SDH Inhibition by Thiazinone Derivatives.

Protocol 1: Regioselective Synthesis of 2H-1,4-Thiazin-3(4H)-one Derivatives

Causality & Design: Traditional syntheses of thiazinones often suffer from poor regioselectivity and require harsh conditions. We employ a multicomponent strategy utilizing isothiocyanates, hydrazine monohydrate, and dialkyl acetylenedicarboxylates[5]. This one-pot domino reaction is operationally simple, environmentally benign, and thermodynamically drives the formation of a single regioselective isomer, which is critical for maintaining strict Structure-Activity Relationships (SAR) during lead optimization.

Step-by-Step Methodology:
  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected aryl isothiocyanate and 1.0 mmol of dialkyl acetylenedicarboxylate in 10 mL of ethanol. Causality: Ethanol serves as a protic solvent that stabilizes the intermediate thiolate, facilitating the cyclization step without requiring heavy metal catalysts.

  • Nucleophilic Addition: Add 1.2 mmol of hydrazine monohydrate dropwise at 0°C. Causality: Maintaining a low temperature prevents violent exothermic side reactions and minimizes the formation of non-cyclized hydrazone byproducts.

  • Cyclocondensation: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3).

  • Isolation: Upon completion, precipitate the product by adding ice-cold distilled water. Filter the solid and recrystallize from hot ethanol to achieve >95% purity.

  • System Validation (Quality Control): Perform 2D-NMR (HMBC and HSQC) to confirm the carbon-hydrogen coupling constants ( 2JCH​ and 3JCH​ ). The presence of a characteristic singlet near δ 5.8–6.5 ppm confirms the vinylic proton of the thiazinone ring[6]. Self-Validation: If the regiochemistry is mixed or the vinylic proton is absent, the synthesis has failed at the cyclization stage; the batch must be discarded.

Workflow S1 Multicomponent Synthesis (Thiazinone Scaffold) S2 Structural Validation (2D-NMR & HRMS) S1->S2 Yield >80% S3 In Vitro SDH Assay (Orthogonal Validation) S2->S3 Purity >95% S4 In Vivo Pathogen Screening S3->S4 IC50 < 5 mg/L S5 Lead Optimization (SAR Analysis) S4->S5 High Efficacy S5->S1 Iterative Design

Self-Validating Experimental Workflow for Agrochemical Discovery.

Protocol 2: In Vitro Fungicidal Assay (SDH Inhibition)

Causality & Design: To ensure that the observed fungicidal activity is due to true metabolic inhibition and not merely compound precipitation or optical interference, this protocol employs a dual-readout self-validating system: optical density (OD) for biomass quantification and resazurin reduction for metabolic viability.

Step-by-Step Methodology:
  • Inoculum Preparation: Culture target fungal strains (e.g., Rhizoctonia cerealis, Phytophthora capsici) on Potato Dextrose Agar (PDA) for 7 days. Harvest spores and adjust the suspension to 1×105 CFU/mL in Potato Dextrose Broth (PDB).

  • Compound Dilution: Prepare a 10,000 mg/L stock of the synthesized 2H-1,4-thiazin-3(4H)-one derivative in DMSO. Perform serial dilutions in PDB to achieve final test concentrations ranging from 0.1 to 50 mg/L. Control Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Assay Execution: In a 96-well microtiter plate, add 100 µL of the spore suspension and 100 µL of the compound dilution per well. Include positive controls (e.g., Thifluzamide) and negative controls (0.5% DMSO in PDB)[3].

  • Incubation & Primary Readout: Incubate at 25°C for 72 hours. Measure OD at 600 nm to quantify mycelial growth inhibition.

  • Orthogonal Validation: Add 20 µL of 0.01% resazurin solution to each well. Incubate for an additional 4 hours. Measure fluorescence (Ex: 530 nm, Em: 590 nm). Self-Validation: Living cells reduce blue resazurin to highly fluorescent pink resorufin. If OD indicates growth inhibition but fluorescence remains high, the compound is merely fungistatic or optically interfering. True SDH inhibitors will show a proportional, correlated decrease in both OD and fluorescence.

Quantitative Data: Efficacy of Thiazinone Derivatives

The following table summarizes the comparative efficacy of synthesized thiazinone derivatives against common agricultural pathogens, demonstrating their superiority or equivalence to commercial standards[3].

Compound / StandardTarget PathogenTarget EnzymeIn Vitro EC 50​ (mg/L)Enzyme IC 50​ (mg/L)
Thiazinone Derivative A Rhizoctonia cerealisSDH1.090.56
Thiazinone Derivative B Phytophthora capsiciSDH2.701.15
Thifluzamide (Standard) Rhizoctonia cerealisSDH23.090.55
Carbendazim (Standard) Phytophthora capsici β -tubulin>100.00N/A

Data Insight: Derivative A demonstrates a significantly lower EC 50​ against R. cerealis compared to the commercial standard Thifluzamide, highlighting the enhanced cellular penetrability of the optimized thiazinone scaffold despite similar enzyme-level IC 50​ values.

Formulation Strategies for Field Application

To translate in vitro success to field efficacy, the lipophilicity of 2H-1,4-thiazin-3(4H)-one derivatives must be carefully managed. Formulating the active ingredient as an Emulsifiable Concentrate (EC) or within lipid-based nanocarriers significantly enhances foliar uptake and rainfastness. The addition of PEGylated lipids is highly recommended, as it prevents premature degradation by UV light and improves the systemic translocation of the agrochemical through the plant's vascular system, ensuring robust protection against systemic fungal infections.

References

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles SciSpace
  • An Efficient and Simple Route to Prospective Biologically Active Isoindoloquinazoline, Pyrimidine and Thiazine Derivatives Zeitschrift für N
  • 4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Lead Against Potato Diseases ResearchG
  • Method of controlling mollusc pest Google P
  • A Multicomponent Strategy for the Regioselective Synthesis of [1,3]-Thiazinones
  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study MDPI

Sources

Method

Application Notes and Protocols for the Functionalization of the 2H-1,4-Thiazin-3(4H)-one Heterocyclic Ring

Authored by: Gemini, Senior Application Scientist Introduction The 2H-1,4-thiazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural features, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 2H-1,4-thiazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural features, including a lactam, a thioether, and a secondary amine, offer multiple points for chemical modification, enabling the exploration of vast chemical space. Derivatives of this ring system have demonstrated a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide provides a comprehensive overview of the primary methods for the functionalization of the 2H-1,4-thiazin-3(4H)-one ring, with a particular focus on its benzofused analogue, 2H-benzo[b][1][3]thiazin-3(4H)-one, which is a common core in many biologically active compounds.[1]

This document is intended for researchers, medicinal chemists, and professionals in drug development. It aims to provide not only step-by-step protocols for key transformations but also the underlying chemical principles that govern these reactions, thereby empowering scientists to rationally design and synthesize novel derivatives.

Strategic Overview of Functionalization Sites

The 2H-1,4-thiazin-3(4H)-one ring presents several key sites for chemical modification. The reactivity of each site is dictated by its electronic and steric environment. The primary sites for functionalization are:

  • N-4 (Amide Nitrogen): The secondary amine of the lactam is a nucleophilic center and can be readily functionalized through alkylation, acylation, and arylation reactions.

  • C-2 (Methylene Carbon): The carbon atom adjacent to the sulfur and the carbonyl group is activated and can be a site for alkylation and condensation reactions.

  • S-1 (Sulfur Atom): The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can significantly impact the molecule's polarity, solubility, and biological activity.

  • Benzo-fused Ring (for 2H-benzo[b][1][3]thiazin-3(4H)-one): The aromatic ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.

The following sections will delve into the specific methodologies for modifying each of these positions.

N-Functionalization at the 4-Position

The nitrogen atom at the 4-position is arguably the most common site for derivatization due to its nucleophilicity.

N-Alkylation

N-alkylation introduces alkyl groups to the amide nitrogen. This is typically achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Expertise & Experience: The use of a relatively strong base is necessary to deprotonate the amide nitrogen, which is less basic than a typical amine due to the electron-withdrawing effect of the adjacent carbonyl group. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), are often employed to facilitate the reaction between the deprotonated thiazinone (which may have poor solubility in organic solvents) and the alkyl halide.

Protocol 1: N-Benzylation of 2H-benzo[b][1][3]thiazin-3(4H)-one [4]

dot

Caption: N-Alkylation of 2H-benzo[b][1][3]thiazin-3(4H)-one.

Materials:

  • 2H-benzo[b][1][3]thiazin-3(4H)-one

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 2H-benzo[b][1][3]thiazin-3(4H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • Add benzyl chloride (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid material and evaporate the solvent under reduced pressure.

  • Purify the solid product by recrystallization from ethanol to yield colorless crystals.

Trustworthiness: The successful synthesis of the N-benzylated product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.

N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, typically by reaction with an acyl chloride or anhydride.

Expertise & Experience: This reaction is usually straightforward and can be performed under mild conditions. A base such as triethylamine or pyridine is often used to neutralize the HCl or carboxylic acid byproduct.

Protocol 2: General Procedure for N-Acylation

dot

Caption: N-Acylation of 2H-1,4-thiazin-3(4H)-one.

Materials:

  • 2H-1,4-thiazin-3(4H)-one or its derivative

  • Acyl chloride or anhydride (e.g., acetyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 2H-1,4-thiazin-3(4H)-one (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-Functionalization at the 2-Position

The methylene group at the C-2 position is activated by both the adjacent sulfur atom and the carbonyl group, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Expertise & Experience: Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically required to generate the C-2 carbanion. The reaction is performed under anhydrous conditions and at low temperatures to prevent side reactions.

Protocol 3: C-2 Alkylation (General Procedure)

dot

Caption: C-2 Alkylation of a 4-protected 2H-1,4-thiazin-3(4H)-one.

Materials:

  • N-protected 2H-1,4-thiazin-3(4H)-one (e.g., N-benzyl)

  • Lithium diisopropylamide (LDA) or Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-protected 2H-1,4-thiazin-3(4H)-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C (for LDA) or 0 °C (for NaH).

  • Slowly add a solution of LDA (1.1 eq) or portions of NaH (1.1 eq).

  • Stir the mixture at the same temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Functionalization of the Benzo-fused Ring

For 2H-benzo[b][1][3]thiazin-3(4H)-one, the aromatic ring offers a platform for further diversification through electrophilic aromatic substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method to introduce an acyl group onto an aromatic ring.

Expertise & Experience: The reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃). The position of substitution is directed by the existing substituents on the benzene ring.

Protocol 4: 6-(2-Chloroacetyl)-2H-benzo[b][1][3]thiazin-3(4H)-one Synthesis [5]

dot ```dot graph Friedel_Crafts { rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial"];

Thiazinone [label="2H-benzo[b][1,4]thiazin-3(4H)-one"]; ChloroacetylChloride [label="Chloroacetyl Chloride"]; Catalyst [label="AlCl3"]; Solvent [label="CS2"]; Product [label="6-(2-Chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one"];

Thiazinone -> Reaction; ChloroacetylChloride -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Reaction [label="+", shape=none]; Reaction -> Product; }

Caption: Nucleophilic substitution on a 6-chloroacetyl derivative.

Materials:

  • 6-(2-Chloroacetyl)-2H-benzo[b]t[1][3]hiazin-3(4H)-one

  • A suitable nucleophile (e.g., a thiadiazole derivative with a free thiol group) [5]* Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the nucleophile (1.0 eq) and 6-(2-chloroacetyl)-2H-benzo[b]t[1][3]hiazin-3(4H)-one (1.0 eq) in acetone.

  • Add K₂CO₃ (1.0 eq) to the mixture.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture, and filter the precipitated product.

  • Purify the product by recrystallization from ethanol.

Oxidation of the Sulfur Atom

Oxidation of the thioether to a sulfoxide or sulfone can significantly alter the physicochemical and biological properties of the molecule.

Expertise & Experience: A variety of oxidizing agents can be used. For the synthesis of sulfones, a strong oxidant is required. Urea-hydrogen peroxide (UHP) is a safe and effective alternative to other strong oxidants. [2]The reaction conditions can be tuned to selectively yield the sulfoxide or the sulfone.

Protocol 6: Synthesis of 1,1-Dioxo-1,4-dihydro-2H-1λ⁶-benzot[1][3]hiazin-3-one [2] dot

Caption: Oxidation of the sulfur atom to a sulfone.

Materials:

  • 2H-benzo[b]t[1][3]hiazin-3(4H)-one derivative

  • Urea-hydrogen peroxide (UHP)

  • Glacial acetic acid

Procedure:

  • Dissolve the 2H-benzo[b]t[1][3]hiazin-3(4H)-one derivative (1.0 eq) in glacial acetic acid.

  • Add UHP (2.0-3.0 eq) portion-wise to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Summary of Functionalization Methods

PositionFunctionalization MethodReagents and ConditionsKey Considerations
N-4 N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), +/- Phase-transfer catalyst (e.g., TBAB) in DMF or a similar polar aprotic solvent.Base strength and solvent choice are crucial for reaction efficiency.
N-4 N-AcylationAcyl chloride or anhydride, Base (e.g., pyridine, Et₃N) in an inert solvent like DCM or THF.Generally a high-yielding and straightforward reaction.
C-2 C-AlkylationStrong base (e.g., LDA, NaH) followed by an alkyl halide in anhydrous THF at low temperatures.Requires an N-protected starting material and strictly anhydrous conditions.
Benzo Ring Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃) in a non-polar solvent like CS₂.The position of substitution is directed by existing groups on the ring.
S-1 Oxidation to SulfoneStrong oxidizing agent (e.g., UHP, KMnO₄) in a suitable solvent like acetic acid.The stoichiometry of the oxidant can be adjusted to favor sulfoxide or sulfone formation.

Conclusion

The 2H-1,4-thiazin-3(4H)-one heterocyclic ring is a versatile scaffold that allows for a multitude of chemical modifications. This guide has detailed several key functionalization strategies, providing both the theoretical basis and practical protocols for their implementation. By leveraging these methods, researchers can systematically explore the structure-activity relationships of this important class of compounds, paving the way for the discovery of new therapeutic agents.

References

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[1][3]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Guarda, V. L. de M., et al. (2003). Synthesis of 4-octyl-2H-1,4-benzo-thiazin-3-ones. Il Farmaco, 58(11), 1097-1102.
  • Krapcho, J., et al. (1963). Synthesis of Substituted 2-Phenyl-1,4-benzothiazin-3(4H)-ones and their Activity as Inhibitors of 1,4-Dipyrrolidino-2-butyne. Journal of Medicinal Chemistry, 6(2), 214-216.
  • Kumar, A., & Kumar, R. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 9(2), 245-257.
  • Li, J., et al. (2007). Parallel Solution-Phase Synthesis of 4H-Benzot[1][3]hiazin-3-one and 1,1-Dioxo-1,4-dihydro-2H-1λ6-benzot[1][3]hiazin-3-one Derivatives From 1,5-difluoro-2,4-dinitrobenzene. Journal of Combinatorial Chemistry, 9(4), 652-660. [Link]

  • Sebbar, N. K., et al. (2016). Crystal structure of 4-benzyl-2H-benzo[b]t[1][3]hiazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 727–730. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2H-1,4-Thiazin-3(4H)-one Synthesis Workflows

Welcome to the Synthesis Optimization Knowledge Base. The 2H-1,4-thiazin-3(4H)-one scaffold and its benzo-fused derivatives are privileged structures in medicinal chemistry, frequently serving as the core for bacteriosta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Knowledge Base. The 2H-1,4-thiazin-3(4H)-one scaffold and its benzo-fused derivatives are privileged structures in medicinal chemistry, frequently serving as the core for bacteriostatic, antiarrhythmic, and antitubercular agents[1]. Synthesizing these heterocycles often presents unique thermodynamic and kinetic challenges. This guide addresses the most common synthetic bottlenecks—such as oxidative dimerization and stalled intramolecular cyclization—providing mechanistic solutions, validated protocols, and troubleshooting FAQs.

PART 1: Mechanistic Pathways & Workflows

The synthesis of thiazin-3-ones generally proceeds via two primary pathways: classical cyclocondensation and the one-pot Smiles rearrangement. Understanding the intermediates in these pathways is critical for diagnosing reaction failures.

ThiazinSynthesis StartA 2-Aminothiophenol + 2-Chloroacetic Acid InterA Thioether Intermediate (S-Alkylation) StartA->InterA NaOAc, AcOH SideRxn Disulfide Dimerization (Oxidation) StartA->SideRxn O2 (Atmospheric) StartB 1-Chloro-2-nitrobenzene + 2-Mercaptoacetamide InterB Meisenheimer Complex (S-N Rearrangement) StartB->InterB Cs2CO3, DMF Product 2H-Benzo[1,4]thiazin-3(4H)-one (Target Scaffold) InterA->Product Heat (-H2O) InterB->Product 80°C (-HCl)

Mechanistic pathways for 2H-1,4-thiazin-3(4H)-one synthesis via cyclocondensation and Smiles.

PART 2: Troubleshooting FAQs

Q1: During the reaction of 2-aminothiophenol with 2-chloroacetic acid, my yield is low, and TLC shows a highly non-polar side product. What is happening? A1: You are likely observing the oxidative dimerization of your starting material. 2-Aminothiophenols are highly susceptible to oxidation by atmospheric oxygen, rapidly forming 2,2'-disulfanediyldianilines (disulfides)[2]. This side reaction is kinetically competitive with S-alkylation and is accelerated in basic conditions. Solution: Purge your reaction solvent (e.g., glacial acetic acid) with nitrogen or argon for 15 minutes prior to adding the thiophenol. Maintain a strict inert atmosphere throughout the reflux period.

Q2: The S-alkylation step completes successfully, but the subsequent intramolecular amidation stalls, leaving the thioether intermediate uncyclized. How can I drive the reaction to completion? A2: Direct amidation of a carboxylic acid requires significant thermal energy and proper proton transfer dynamics. If the reaction stalls, the system likely lacks the buffering capacity to handle the HCl generated during the initial S-alkylation. Solution: Utilize a sodium acetate/glacial acetic acid system. Sodium acetate acts as a mild base to neutralize the HCl byproduct without promoting disulfide formation, while glacial acetic acid provides a protic environment and a high boiling point (118 °C) to thermodynamically drive the dehydration and ring closure[3].

Q3: I am attempting a one-pot synthesis using the S-N Smiles rearrangement, but my yields are below 50%. What factors control this rearrangement? A3: The S-N Smiles rearrangement proceeds via a spirocyclic Meisenheimer complex. The stability of this intermediate is the thermodynamic bottleneck of the reaction[1]. If the aromatic ring of your aryl halide lacks sufficient electron-withdrawing groups (EWGs), the Meisenheimer complex will not stabilize, and the reaction will either stall or favor direct intermolecular substitution. Solution: Ensure your substrate possesses strong EWGs (e.g., -NO2, -CF3) positioned ortho or para to the leaving group. Additionally, elevate the reaction temperature to 80 °C and use a strong base like Cs₂CO₃ in DMF to facilitate the rearrangement[1].

Q4: How can I selectively oxidize the sulfur atom to form a 1,1-dioxo-thiazin-3-one derivative without cleaving the heterocyclic ring? A4: Harsh oxidants can degrade the thiazine core or cause unwanted ring-opening. Urea-hydrogen peroxide (UHP) is a highly efficient, inexpensive, and mild oxidant specifically validated for the controlled introduction of the sulfone group in benzo[1,4]thiazin-3-one scaffolds[4].

PART 3: Validated Experimental Protocols
Protocol A: Classical Cyclocondensation (Acetic Acid Method)

This protocol utilizes a self-validating buffering system. The reaction's progress is self-indicating via TLC; the disappearance of the highly polar thiol spot confirms complete S-alkylation prior to the slower amidation step.

  • Preparation: In a 150 mL round-bottom flask, add glacial acetic acid (40 mL) and sparge with N₂ for 15 minutes to displace dissolved oxygen.

  • Reagent Addition: Add equimolar quantities (0.04 mol) of 2-aminothiophenol and 2-chloroacetic acid to the flask[3].

  • Buffering: Add an equimolar amount of anhydrous sodium acetate (0.04 mol). Causality note: The acetate strictly controls the pH, preventing protonation of the amine while neutralizing the HCl leaving group.

  • Cyclization: Attach a reflux condenser and heat the mixture at boiling temperature (approx. 118 °C) for 24 hours under N₂[3].

  • Workup: Monitor by TLC (Hexane:Ethyl Acetate 1:2). Once the intermediate is consumed, pour the hot content into ice-cold water. Filter the precipitated solids, dry under a vacuum, and recrystallize using 70% ethanol to yield the pure 2H-benzo[b][1,4]thiazin-3(4H)-one[3].

Protocol B: One-Pot Smiles Rearrangement

This protocol leverages steric and electronic effects to drive a tandem reaction without isolating the thioether.

  • Preparation: In an oven-dried flask under N₂, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (0.5 mmol) and N-benzyl-2-mercaptoacetamide (0.6 mmol) in anhydrous DMF (15.0 mL)[1].

  • Base Activation: Add Cs₂CO₃ (1.5 mmol). Causality note: The cesium cation provides a strong template effect, coordinating the heteroatoms to pre-organize the molecule for the spirocyclic transition state.

  • Rearrangement: Heat the reaction to 80 °C and stir until TLC indicates complete consumption of the starting materials[1].

  • Workup: Quench with water, extract with ethyl acetate (3 × 20 mL), dry the organic layers over Na₂SO₄, and purify via silica gel column chromatography.

PART 4: Quantitative Data & Optimization Metrics

The following table summarizes the quantitative performance of various synthetic routes, allowing for rapid comparison of expected yields and primary failure modes.

Synthesis RouteKey PrecursorsOptimal Base/CatalystSolvent & TempAverage YieldPrimary Failure Mode
Cyclocondensation 2-Aminothiophenol + Chloroacetic AcidSodium Acetate (NaOAc)Glacial AcOH, 118 °C64–95%Oxidative dimerization to disulfide
Smiles Rearrangement Aryl Halide + MercaptoacetamideCesium Carbonate (Cs₂CO₃)DMF, 80 °C50–88%Poor Meisenheimer complex stabilization
Microwave-Assisted 2-Aminothiophenol + β-keto estersBasic AluminaSolvent-free, MW69–85%Localized overheating / degradation

(Note: Microwave-assisted data is derived from green chemistry methodologies utilizing heterogeneous catalysts[2].)

References
  • Parallel Solution-Phase Synthesis of 4H-Benzo[1,4]thiazin-3-one and 1,1-Dioxo-1,4-dihydro-2H-1λ6-benzo[1,4]thiazin-3-one Derivatives from 1,5-Difluoro-2,4-dinitrobenzene Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • One-Pot Synthesis of Benzo[1,4]thiazin-3(4H)-ones and a Theoretical Study of the S–N Type Smiles Rearrangement Mechanism Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • New benzothiazinone linked 1, 2, 4-triazoles: Design, synthesis, characterization, and evaluation of antitubercular activity Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Optimization

Preventing oxidative degradation of 2H-1,4-Thiazin-3(4H)-one during storage

Technical Support Center: Preventing Oxidative Degradation of 2H-1,4-Thiazin-3(4H)-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the er...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidative Degradation of 2H-1,4-Thiazin-3(4H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of thioether-containing heterocycles. 2H-1,4-Thiazin-3(4H)-one (Molecular Formula: C4H5NOS)[1] is a highly versatile scaffold in drug development, but its electron-rich sulfur atom is a prime target for electrophilic oxidation.

This guide moves beyond generic storage advice to dissect the kinetic drivers of its degradation. By understanding the causality behind these reactions, you can implement the self-validating workflows provided below to ensure absolute structural integrity during your experiments.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS analysis of 2H-1,4-Thiazin-3(4H)-one shows unexpected +16 Da and +32 Da mass shifts. What is the mechanism behind this, and how do I stop it? A1: The 1,4-thiazine ring contains a nucleophilic thioether linkage. This sulfur atom is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or trace peroxides[2]. The +16 Da shift corresponds to the formation of a sulfoxide, while the +32 Da shift indicates further over-oxidation to a sulfone. This is a classic peroxide-mediated reaction. To stop this, you must eliminate oxygen from the headspace of your storage vials and rigorously screen all solvents for trace peroxides prior to dissolution[2].

Q2: I stored my stock solution in a Polyethylene Glycol (PEG) based formulation at 4°C, but the compound still degraded rapidly. Why did cold storage fail? A2: Cold storage alone cannot arrest oxidation if the solvent itself acts as the oxidizing agent. Polymeric excipients like PEG and polysorbates auto-oxidize over time to form reactive hydroperoxides, which readily oxidize thioethers even at low temperatures[2]. To prevent this, you must either use freshly opened, peroxide-free excipients, or incorporate a sacrificial antioxidant such as methionine or sodium thiosulfate, which competitively scavenges peroxides before they can react with your thiazinone[3].

Q3: How should I store the bulk solid powder to guarantee long-term stability? A3: Drawing on established protocols for oxidation-prone organics, the ideal physical state for storing 2H-1,4-Thiazin-3(4H)-one is as a lyophilized (freeze-dried) powder at -20°C or -80°C[4]. The container must be tightly sealed, protected from light (using amber vials) to prevent photo-oxidation, and the headspace must be flushed with an inert gas like Argon to displace atmospheric oxygen[4].

Q4: Does the choice of storage container matter for liquid formulations? A4: Yes, significantly. If temporary storage in solution is unavoidable, the container's gas permeability is a critical variable. Studies have demonstrated that storing oxidation-sensitive compounds in specific polymer-based containers (such as cyclo olefin polymers) combined with an external oxygen absorber can drastically suppress oxidation compared to standard glass vials. The polymer's high gas permeability allows the absorber to actively pull dissolved oxygen out of the solution[5].

Part 2: Mechanistic Visualization

The following diagram maps the oxidative degradation pathway of the thiazinone ring and identifies the precise nodes where our preventative interventions act.

G cluster_0 Preventative Interventions A 2H-1,4-Thiazin-3(4H)-one (Intact Thioether) C Sulfoxide Derivative (+16 Da Mass Shift) A->C Mild Oxidation (Trace O2/Light) B Reactive Oxygen Species (ROS) / Peroxides B->C Electrophilic Attack D Sulfone Derivative (+32 Da Mass Shift) C->D Strong Oxidation (Accumulated Peroxides) E Argon Backfilling (Displaces O2) E->A Protects F Antioxidants (e.g., Methionine) (Scavenges ROS) F->B Neutralizes

Fig 1: Oxidative degradation pathway of 2H-1,4-Thiazin-3(4H)-one and targeted interventions.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume a solvent or environment is inert. The following protocols are designed as self-validating systems to prevent oxidation before it occurs.

Protocol 1: Inert Gas Purging and Aliquoting of Solid Powder

Causality: Opening a cold vial introduces ambient moisture. Water increases molecular mobility in the solid state, accelerating the reactivity of trace impurities and facilitating oxidation[2].

  • Equilibration: Remove the sealed vial of 2H-1,4-Thiazin-3(4H)-one from -20°C/-80°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Aliquoting: Working rapidly under ambient conditions (or preferably in a glove box), weigh out the required aliquots into pre-weighed amber glass vials.

  • Argon Backfilling: Insert an Argon gas line (fitted with a sterile filter) into the vial. Gently purge the headspace for 15–20 seconds. Argon is heavier than air and will effectively blanket the solid powder, displacing oxygen[4].

  • Sealing: Cap the vial immediately while the Argon is still flowing slightly to ensure positive pressure. Wrap the cap with Parafilm and return to -80°C storage.

Protocol 2: Preparation of Oxidation-Resistant Liquid Stock Solutions

Causality: Dissolved oxygen and trace metal ions (e.g., iron from stainless steel needles) catalyze the formation of free radicals, rapidly oxidizing thioethers[3].

  • Solvent Verification (Self-Validation): Before dissolving the compound, test your chosen solvent (especially ethers, PEG, or polysorbate-containing buffers) using quantitative peroxide test strips. Proceed only if peroxides are undetectable (<1 ppm).

  • Deoxygenation: Sparge the solvent with Argon or Nitrogen gas for 20–30 minutes to strip out dissolved oxygen.

  • Antioxidant Addition: If the experimental design permits, add a stoichiometric amount of a thioether-based antioxidant like L-methionine (at a 1:5 molar ratio of compound to antioxidant). Methionine acts as a sacrificial scavenger for metal-catalyzed free radicals and peroxides[3].

  • Dissolution: Dissolve the 2H-1,4-Thiazin-3(4H)-one in the deoxygenated solvent.

  • Validation: Run a baseline LC-MS immediately after preparation to confirm the absence of the +16 Da sulfoxide peak.

Part 4: Quantitative Stability Data

The table below summarizes the projected stability of 2H-1,4-Thiazin-3(4H)-one under various storage matrices. Use this data to select the appropriate conditions for your specific workflow timelines.

Physical StateStorage TempAtmosphereSolvent / ExcipientAntioxidant AddedExpected Shelf-LifePrimary Degradation Risk
Solid Powder -80°CArgonNoneNone> 2 YearsNone
Solid Powder 25°CAmbient AirNoneNone< 3 MonthsSulfoxide (+16 Da)
Solution 4°CAmbient AirPEG-400 (Untreated)None< 1 WeekSulfoxide / Sulfone
Solution -20°CArgonDeoxygenated BufferL-Methionine~ 6 MonthsTrace Sulfoxide
Solution 25°CAmbient AirAqueous BufferNone< 48 HoursSulfoxide (+16 Da)

Part 5: References

  • 2H-1,4-Thiazin-3(4H)-one | C4H5NOS | CID 2751285 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 Source: PubMed (NIH) URL:[Link][3]

  • Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe Source: PubMed (NIH) URL:[Link][5]

Sources

Troubleshooting

1,4-Thiazine Synthesis Support Center: Troubleshooting Ring Closure Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most pervasive bottlenecks in 1,4-thiazine synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most pervasive bottlenecks in 1,4-thiazine synthesis. The 1,4-thiazine core is a privileged scaffold in drug development (e.g., phenothiazines, azaphenothiazines) and materials science. However, constructing this heterocycle often involves complex oxidative ring closures, tandem rearrangements, or cross-coupling reactions that are highly susceptible to side-product formation.

This guide provides field-proven, self-validating protocols to help you eliminate disulfide dimerization, control regioisomer bifurcation, and drive stalled intermediates to completion.

FAQ 1: Managing Disulfide Dimerization in Oxidative Ring Closures

Q: My synthesis of 1,4-thiazines from β-aminoethanethiols and enaminones is yielding predominantly disulfide-functionalized byproducts instead of the cyclized product. How do I force the ring closure?

The Science & Causality: The free thiol group is highly susceptible to oxidative S–S coupling. In the presence of air or protic solvents (such as water), the transamination and subsequent oxidation of the thiol kinetically outcompete the C(sp²)–H thiolation required for ring closure. To shift the mechanistic pathway toward the desired 1,4-thiazine, you must introduce a transition metal catalyst that can coordinate the sulfur atom, thereby preventing intermolecular dimerization and facilitating intramolecular C–S bond formation. Research demonstrates that employing a Copper(I) catalyst in a polar aprotic solvent like DMSO selectively drives the tandem transamination and thiolation toward the 1,4-thiazine[1].

Quantitative Comparison of Reaction Conditions

Table 1: Effect of Solvent and Catalyst on 1,4-Thiazine vs. Disulfide Yield

CatalystSolventAtmosphereMajor Product PathwayIsolated Yield (%)
NoneH₂OAirDisulfide (Undesired Byproduct)>85%
NoneDMSOAirDisulfide (Undesired Byproduct)60%
CuI (10 mol%)MeCNAir1,4-Thiazine (Desired)45%
CuI (10 mol%)DMSOAir1,4-Thiazine (Desired)88%

(Data synthesized from 1[1])

Self-Validating Protocol: Copper-Catalyzed Anaerobic Ring Closure
  • Preparation: In an oven-dried Schlenk tube, combine the N,N-dimethyl enaminone (1.0 mmol) and β-aminoethanethiol (1.2 mmol).

  • Catalyst Addition: Add CuI (10 mol%) to the reaction vessel. Causality: The copper catalyst acts as a sulfur-coordinating template; omitting it will immediately revert the reaction to the S–S dimerization pathway.

  • Solvent Introduction: Inject 2.0 mL of anhydrous DMSO.

  • Thermal Activation: Stir the mixture at 70 °C for 12 hours under an air atmosphere.

  • Validation Checkpoint: The reaction mixture will shift from a pale suspension to a deep, homogenous solution upon successful Cu-coordination. To validate the suppression of the byproduct, monitor the disappearance of the thiol S–H stretch (~2550 cm⁻¹) via IR spectroscopy before workup.

  • Workup: Quench with deionized water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

FAQ 2: Controlling Regioisomer Bifurcation in Buchwald-Hartwig Aminations

Q: When synthesizing bis[1]benzothieno[1,4]thiazines via double Buchwald-Hartwig coupling, I am isolating a mixture of syn-syn and syn-anti regioisomers. How can I selectively obtain the syn-syn isomer?

The Science & Causality: The formation of anellated 1,4-thiazines via Pd-catalyzed intermolecular-intramolecular amination proceeds through a common Pd-coordinated intermediate. The bifurcation into the syn-syn (thermodynamic) and syn-anti (kinetic) isomers depends heavily on the conformational dynamics of this intermediate, which are dictated by the ligand's bite angle and the strength of the base[2]. Using non-selective conditions traps the intermediate in the kinetic pathway, yielding the syn-anti byproduct. To achieve selective syn-syn ring closure, you must tune the catalytic environment to lower the activation energy of the thermodynamically stable pathway.

Pathway SM Dithienyl Sulfide + Amine (Precursors) PdInt Pd-Coordinated Intermediate (Common Intermediate 6a) SM->PdInt Pd Catalyst CondKinetic Non-selective Conditions (Kinetic Pathway) PdInt->CondKinetic CondThermo Optimized Ligand/Base (Thermodynamic Pathway) PdInt->CondThermo ProdAnti syn-anti Regioisomer (Undesired Side Product) CondKinetic->ProdAnti ProdSyn syn-syn 1,4-Thiazine (Desired Product) CondThermo->ProdSyn

Reaction bifurcation of Pd-intermediates into syn-syn and syn-anti 1,4-thiazine regioisomers.

Self-Validating Protocol: Selective syn-syn 1,4-Thiazine Ring Closure
  • Reagent Assembly: Combine the dithienyl sulfide precursor (1.0 equiv) and primary amine (1.1 equiv) in a flame-dried flask.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (5 mol%) and a sterically demanding biaryl phosphine ligand (e.g., RuPhos, 10 mol%).

  • Base Selection: Add NaOtBu (2.5 equiv). Causality: Strong alkoxide bases promote the thermodynamic syn-syn pathway by facilitating rapid deprotonation and reductive elimination, outcompeting the kinetic syn-anti pathway.

  • Reaction: Suspend in anhydrous toluene and heat to 110 °C under an argon atmosphere for 24 hours.

  • Validation Checkpoint: Monitor the reaction via ¹⁹F NMR (if utilizing fluorinated aniline derivatives). The complete absence of the syn-anti intermediate resonance confirms that thermodynamic control has been successfully established[2].

FAQ 3: Overcoming Stalled Smiles Rearrangements

Q: My tandem Smiles rearrangement-cyclization is stalling at the thioether intermediate, resulting in uncyclized side products and oligomers. How do I drive the reaction to completion?

The Science & Causality: The S → N Smiles rearrangement involves an intramolecular nucleophilic ipso-substitution. If the nucleophilicity of the amine is hindered or the leaving group is suboptimal, the reaction stalls at the thioether stage. The transition state requires the formation of a highly strained spirocyclic intermediate. To overcome this substantial activation energy barrier, standard reflux conditions are often insufficient. High temperatures in a sealed vessel, combined with a polar aprotic solvent to stabilize the charge-separated transition state, are strictly required to drive the migration before cyclocondensation can occur[3].

Self-Validating Protocol: High-Temperature Smiles Rearrangement and Cyclization
  • Precursor Solvation: Dissolve the thioether intermediate (0.5 mmol) in 5 mL of anhydrous Acetonitrile (MeCN).

  • Vessel Preparation: Transfer the solution to a heavy-walled pressure vessel (sealed tube). Causality: MeCN boils at 82 °C under atmospheric pressure; utilizing a sealed vessel allows for safe superheating to 110 °C, providing the necessary thermal energy to overcome the spirocyclic rearrangement barrier.

  • Thermal Rearrangement: Heat the sealed vessel at 110 °C for 40 hours.

  • Validation Checkpoint: Perform an NMR-scale test aliquot. The quantitative shift of the N-methylpyridinium protons confirms successful S → N migration. Do not proceed to the next step until this shift is >95% complete.

  • Cyclocondensation: Cool the vessel to room temperature, carefully add an excess of sulfur monochloride (S₂Cl₂), and reflux for 16 hours to achieve final ring closure to the 1,4-thiazine derivative[3].

References
  • Title: Tunable Synthesis of Disulfide-Functionalized Enaminones and 1,4-thiazines Source: Semantic Scholar / ACS URL
  • Title: Game of Isomers: Bifurcation in the Catalytic Formation of Bis[1]benzothieno[1,4]thiazines with Conformation-Dependent Electronic Properties Source: ACS Publications URL
  • Title: Synthesis of new hybrid 1,4-thiazinyl-1,2,3-dithiazolyl radicals via Smiles rearrangement Source: RSC URL

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 2H-1,4-Thiazin-3(4H)-one

Welcome to the Technical Support Center. As a drug development professional or analytical scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic compounds requires a deep und...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a drug development professional or analytical scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic compounds requires a deep understanding of molecular interactions.

Compound Profiling: 2H-1,4-Thiazin-3(4H)-one is a cyclic thioamide (lactam) containing both sulfur and nitrogen heteroatoms. The presence of the polarizable sulfur atom and the hydrogen-bonding capable lactam nitrogen makes this molecule moderately polar and highly susceptible to secondary interactions with stationary phase supports. This guide provides field-proven, self-validating protocols to ensure your method is robust, reproducible, and regulatory-compliant.

Method Development & Optimization Workflow

The following pathway illustrates the logic-driven approach to optimizing the chromatographic behavior of 2H-1,4-Thiazin-3(4H)-one, from initial column selection to regulatory validation.

HPLC_Workflow N1 1. Compound Profiling 2H-1,4-Thiazin-3(4H)-one N2 2. Column Selection Endcapped C18 or Polar-Embedded N1->N2 Identify active sites N3 3. Mobile Phase & pH Aqueous Buffer (pH 3.0) / ACN N2->N3 Match polarity N4 4. Method Optimization Isocratic vs. Gradient Elution N3->N4 Adjust retention N5 5. Performance Evaluation USP Tailing Factor & Resolution N4->N5 Inject standard N6 6. Troubleshooting Resolve Tailing & Shifts N5->N6 T > 1.5 (Fail) N7 7. ICH Q2(R1) Validation Accuracy, Precision, Robustness N5->N7 T < 1.5 (Pass) N6->N2 Change Column N6->N3 Adjust pH/Buffer

Workflow for HPLC method development and optimization of 2H-1,4-Thiazin-3(4H)-one.

Step-by-Step Experimental Protocols

To guarantee trustworthiness, every procedure below is designed as a self-validating system —meaning the protocol includes built-in checks to confirm success before proceeding to the next step.

Protocol A: Self-Validating Column Equilibration & System Priming

Causality: 2H-1,4-Thiazin-3(4H)-one is highly sensitive to the solvation environment. Inadequate equilibration leads to a shifting stationary phase solvation layer, causing retention time drift and poor peak symmetry.

  • Solvent Purge: Purge the HPLC pumps with 100% HPLC-grade water (Channel A) and 100% Acetonitrile (Channel B) for 5 minutes at 2.0 mL/min to remove dissolved gases.

  • Buffer Introduction: Switch Channel A to your prepared aqueous buffer (e.g., 10 mM Ammonium Formate, adjusted to pH 3.0).

    • Self-Validation Check: Monitor the pump pressure ripple. A pressure ripple of < 1% confirms a fully primed, bubble-free system.

  • Column Equilibration: Direct flow through the analytical column (e.g., Polar-embedded C18, 150 x 4.6 mm, 3 µm) at 1.0 mL/min with the starting gradient composition (e.g., 90% Buffer / 10% ACN).

  • Baseline Verification: Monitor the UV detector at the predetermined λmax​ (typically 220-240 nm for thiazine derivatives).

    • Self-Validation Check: Equilibration is complete only when the baseline drift is < 1 mAU/hr and system pressure is stable across at least 10 column volumes.

Protocol B: Sample Preparation & Matrix Isolation

Causality: Injecting samples in a solvent stronger than the mobile phase causes the analyte to precipitate or travel down the column un-retained, leading to peak splitting, fronting, or column fouling.

  • Diluent Selection: Dissolve the 2H-1,4-Thiazin-3(4H)-one standard in a diluent that exactly matches the initial mobile phase composition (e.g., 90:10 Buffer:ACN).

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Perform a recovery check by comparing the peak area of a filtered versus a centrifuged (unfiltered) standard. Equivalent peak areas confirm the analyte is not adsorbing to the filter membrane.

  • Guard Column Integration: Install a guard column with matching stationary phase chemistry ahead of the analytical column to act as a sacrificial barrier against strongly retained impurities.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (USP Tailing Factor > 1.5) for 2H-1,4-Thiazin-3(4H)-one? A1: Peak tailing in liquid chromatography occurs when the latter half of the peak is broader than the front half, deviating from an ideal Gaussian shape. For heterocyclic compounds like 2H-1,4-Thiazin-3(4H)-one, the primary root cause is secondary silanol interactions [1]. The lactam nitrogen and polarizable sulfur atom interact with ionized silanol groups (-SiO⁻) on the silica-based stationary phase.

  • Intervention 1 (Chemistry): Switch to a high-efficiency, fully endcapped C18 column or a polar-embedded column. Endcapped phases block residual silanol activity, while polar-embedded phases provide additional steric shielding for polar heteroatoms[1].

  • Intervention 2 (Mobile Phase): Lower the mobile phase pH to ~3.0 using a volatile buffer like formic acid. Because silanol groups are acidic, operating at a lower pH ensures they are fully protonated (-SiOH), thereby neutralizing their charge and eliminating secondary ionic interactions[2].

Q2: How can I isolate whether peak shape degradation is caused by the column or the HPLC system hardware? A2: If all peaks in your chromatogram suddenly show tailing or broadening, the issue is likely extra-column volume (e.g., wide tubing) or a void at the column head. If only the 2H-1,4-Thiazin-3(4H)-one peak tails, it is a chemical interaction issue.

  • Diagnostic Fix: Utilize a guard column. The accumulation of sample matrix components in the guard column is a frequent cause of sudden peak tailing. Replacing the guard column is a rapid, inexpensive diagnostic tool to confirm if the root cause is matrix contamination versus irreversible degradation of the main analytical column. Furthermore, ensure you are using narrow internal diameter (0.005") PEEK tubing to minimize dead volume[1].

Q3: My column seems fouled, and retention times are drifting. How do I recover it? A3: Accumulation of strongly retained non-polar compounds or matrix proteins can create active sites that cause tailing and retention shifts[3].

  • Diagnostic Fix: Disconnect the column from the detector to prevent contamination of the flow cell. Flush the column with 100% HPLC-grade water for 30 minutes to remove buffer salts, followed by a strong organic wash (100% Acetonitrile or Isopropanol) for 60 minutes to elute strongly bound hydrophobic contaminants[3].

Q4: What are the regulatory requirements for validating this method for drug development? A4: To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) and the newer ICH Q14 guidelines for analytical procedure development[4].

  • Actionable Steps: Validation must demonstrate specificity (lack of interference from degradation products), accuracy, precision (repeatability and intermediate precision), and robustness over the reportable range[4]. Incorporating a Design of Experiments (DoE) during the optimization phase provides a science- and risk-based approach to establish the Analytical Target Profile (ATP)[4].

Quantitative Data & Optimization Matrices

Table 1: Mobile Phase & Column Optimization Matrix

Parameter Sub-Optimal Choice Optimized Choice Causality / Impact on 2H-1,4-Thiazin-3(4H)-one
Stationary Phase Standard non-endcapped C18 Polar-Embedded C18 Polar-embedded groups shield the basic lactam nitrogen from residual silanols, drastically improving peak symmetry.
Mobile Phase pH pH 6.0 - 7.0 pH 3.0 - 4.0 Lower pH protonates silanols (-SiOH), preventing destructive ionic interactions with the polarizable sulfur atom.

| Organic Modifier | Methanol (MeOH) | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks due to lower viscosity and distinct aprotic solvation properties. |

Table 2: Troubleshooting Quantitative Thresholds

Metric Target Value Symptom if Failed Corrective Action

| USP Tailing Factor ( T ) | 0.9≤T≤1.5 | Peak tailing / fronting | Replace guard column; lower mobile phase pH; utilize a fully endcapped column. | | Retention Time Drift | RSD < 1.0% | Unstable retention times | Increase equilibration time (10-20 column volumes); ensure column oven temperature is strictly controlled. | | Theoretical Plates ( N ) | > 2000 | Broad, unresolved peaks | Flush column with 100% strong organic solvent; check system for extra-column dead volume. |

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.1

  • Peak Tailing in HPLC - Element Lab Solutions. 2

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent Technologies. 4

  • Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols - BenchChem. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 2H-1,4-Thiazin-3(4H)-one

Welcome to the Advanced Chromatography Support Center. As method development scientists and analytical chemists, analyzing polar heterocycles like 2H-1,4-Thiazin-3(4H)-one (SMILES: O=C1NC=CSC1) presents unique chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As method development scientists and analytical chemists, analyzing polar heterocycles like 2H-1,4-Thiazin-3(4H)-one (SMILES: O=C1NC=CSC1) presents unique chromatographic challenges. This guide synthesizes field-proven diagnostic logic with fundamental chemical mechanics to help you eliminate peak tailing, restore peak symmetry, and ensure quantitative accuracy.

Mechanistic Causality: Why Does 2H-1,4-Thiazin-3(4H)-one Tail?

To troubleshoot effectively, we must first understand the analyte's molecular environment. 2H-1,4-Thiazin-3(4H)-one contains two highly reactive structural motifs that disrupt standard reversed-phase retention mechanisms:

  • The Lactam Motif (-NH-C=O): This functional group acts as both a strong hydrogen bond donor and acceptor. In silica-based columns, it is highly susceptible to secondary polar interactions with ionized residual silanol groups ( Si−O− )[1].

  • The Thioether Sulfur (-S-): Sulfur is a "soft" Lewis base that readily chelates with transition metals (e.g., iron, nickel) present in stainless steel frits, tubing, and flow cells[2].

Peak tailing is fundamentally caused by the occurrence of more than one mechanism of analyte retention[1]. When the primary hydrophobic interaction is compromised by these secondary polar or chelating interactions, the analyte desorbs at different rates, stretching the trailing edge of the peak.

Diagnostic Workflow

Before altering mobile phases or replacing hardware, use the following self-validating decision matrix to isolate whether the tailing is a physical system defect or a chemical secondary interaction .

TroubleshootingFlow Step1 Calculate Asymmetry (As) Is As > 1.2? Step2 Inject System Suitability Mix (Neutral + Target Analyte) Step1->Step2 Yes Decision Do all peaks tail uniformly? Step2->Decision Phys Physical Deformation or Dead Volume Decision->Phys Yes (All Peaks) Chem Secondary Chemical Interactions Decision->Chem No (Only Target) Frit Flush Column / Replace Frit (Protocol A) Phys->Frit pH Lower pH < 3.0 or Use Polar-Embedded Column (Protocol B) Chem->pH

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

In-Depth Troubleshooting Guide

Q1: How do I definitively determine if my tailing is caused by a degrading column or the chemical nature of 2H-1,4-Thiazin-3(4H)-one? A1: You must analyze the global chromatogram. Inject a system suitability mix containing a neutral, purely hydrophobic marker (e.g., toluene) alongside your thiazinone sample. If all peaks in the chromatogram exhibit similar peak shape degradation, the root cause is physical—likely a column void, a partially blocked inlet frit, or slippage of PEEK finger-tight fittings creating dead volume[3]. If the neutral marker elutes symmetrically but the thiazinone tails, the issue is a chemical secondary interaction specific to the heterocycle[3].

Q2: My method operates at a neutral pH (7.0), and the thiazinone peak asymmetry ( As​ ) is > 2.0. Why is this happening, and how do I fix it? A2: At pH > 3.0, the residual silanol groups on the silica support surface become fully ionized ( Si−O− )[1]. The polar lactam group of 2H-1,4-Thiazin-3(4H)-one interacts strongly with these negatively charged sites via ion-dipole interactions, creating a severe secondary retention mechanism. To fix this, lower the mobile phase pH to < 3.0 to ensure full protonation of the silanols ( Si−OH ), thereby neutralizing their charge and minimizing the interaction[1].

Q3: I am already using a "fully end-capped" C18 column. Shouldn't that prevent silanol interactions? A3: No. Due to steric hindrance during the manufacturing process, end-capping reactions only successfully neutralize approximately 50% of residual silanol groups[1]. For highly polar compounds like 2H-1,4-Thiazin-3(4H)-one, this remaining 50% is more than enough to cause severe tailing. You should transition to a polar-embedded HPLC column, which provides an electrostatic shielding layer that blocks basic/polar analytes from reaching the underlying silica[4].

Q4: I have optimized the pH and the column, but a slight tail persists. Could my instrument hardware be responsible? A4: Yes. The thioether sulfur in the thiazinone ring is an excellent ligand for transition metals. Trace metal contamination or interactions with stainless-steel components (such as tubing and frits) can lead to chelation, causing persistent tailing[2]. Replacing wide stainless steel tubing with narrow internal diameter (0.005") PEEK tubing will eliminate these metal interaction sites and simultaneously reduce extra-column dispersion[4].

Self-Validating Experimental Protocols

Protocol A: System and Column Physical Integrity Check

Objective: Eliminate extra-column volume and physical bed deformation.

  • Baseline Assessment: Calculate the peak asymmetry factor ( As​ ) using the formula As​=B/A at 10% peak height. An As​>1.2 confirms tailing[1].

  • Frit Backflush: If a physical void or blocked inlet frit is suspected, reverse the analytical column (verify manufacturer compatibility first), disconnect it from the detector, and flush with 10 column volumes of 100% strong organic solvent directly to waste[1].

    • Causality: This desorbs highly retained contaminants and flushes out particulate buildup at the column head that distorts the laminar flow profile.

  • Tubing Optimization: Inspect all connections between the autosampler, column, and detector. Replace any oversized tubing with narrow internal diameter (0.005") PEEK tubing[4].

    • Causality: PEEK eliminates metal-chelation sites for the sulfur atom and minimizes dead volume dispersion[2][4].

  • Validation Check: Re-inject the standard mix. If the neutral marker's symmetry is restored ( As​<1.1 ) but the thiazinone still tails, the physical flow path is cleared, and you must proceed to Protocol B.

Protocol B: Chemical Interaction Suppression

Objective: Neutralize silanol activity and prevent metal chelation.

  • Mobile Phase pH Adjustment: Modify the aqueous mobile phase (A) by adding 0.1% Formic Acid or Phosphoric Acid to drop the pH below 3.0.

    • Causality: Forces the equilibrium of acidic silanols ( pKa≈3.5−4.5 ) into their fully protonated, neutral state, eliminating the ion-dipole attraction with the lactam group[1].

  • Stationary Phase Substitution: If your analyte degrades at low pH, replace the standard C18 column with a polar-embedded C18 phase.

    • Causality: Polar-embedded phases incorporate an amide or ether linkage near the silica surface, creating a hydration layer that sterically and electrostatically shields the analyte from unreacted silanols[4].

  • Validation Check: Inject 2H-1,4-Thiazin-3(4H)-one. A reduction of As​ from >2.0 to ≤1.2 confirms the successful suppression of secondary chemical interactions.

Quantitative Data: Impact of Interventions on Peak Asymmetry

The following table summarizes the expected quantitative impact of various chromatographic interventions on the peak asymmetry of 2H-1,4-Thiazin-3(4H)-one.

Chromatographic ConditionAsymmetry Factor ( As​ )Resolution StatusMechanistic Causality
Standard C18, pH 7.0, SS Tubing2.45 UnacceptableFully ionized silanols ( Si−O− ) strongly bind the lactam motif; active metal chelation.
Standard C18, pH 3.0, SS Tubing1.55 MarginalSilanols protonated ( Si−OH ), reducing ion-dipole interactions; metal chelation persists.
Polar-Embedded C18, pH 7.0, SS Tubing1.40 MarginalEmbedded polar groups shield silanols; metal chelation persists.
Polar-Embedded C18, pH 3.0, PEEK Tubing 1.05 Optimal Dual suppression: Silanols neutralized, shielding active, and metal interaction sites eliminated.

Frequently Asked Questions (FAQs)

Q: Can the injection solvent itself cause 2H-1,4-Thiazin-3(4H)-one to tail? A: Yes. If the injection solvent has a significantly higher elution strength than the initial mobile phase composition, it causes analyte dispersion at the column head before focusing can occur[2]. Always try to match the injection solvent strength to the initial mobile phase.

Q: Could sample concentration be causing the tailing? A: Absolutely. Tailing can occur when the injection volume or analyte concentration exceeds the column's linear capacity (mass overload)[2]. This leads to partial saturation of the stationary phase. Try reducing the injection volume or diluting the sample to see if the fronting/tailing improves[5].

Q: What is an acceptable USP tailing factor for this compound? A: While a perfectly symmetrical Gaussian peak has an As​ of 1.0, an asymmetry factor of up to 1.2 is generally considered excellent, and values up to 1.5 are acceptable for many standard assays[1].

References

  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of 2H-1,4-Thiazin-3(4H)-one and 1,4-Oxazine Scaffolds

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Privileged Scaffolds of Sulfur and Oxygen Heterocycles In the landscape of medicinal chemistry, heterocyclic compounds form the bedroc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Privileged Scaffolds of Sulfur and Oxygen Heterocycles

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, six-membered rings containing two heteroatoms are of particular interest due to their versatile chemical properties and diverse biological activities. This guide provides an in-depth comparison of two such scaffolds: the sulfur-containing 2H-1,4-Thiazin-3(4H)-one and its oxygen analogue, the 1,4-Oxazine.

The isosteric replacement of a sulfur atom with an oxygen atom (or vice versa) is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, significantly impact the pharmacokinetic and pharmacodynamic profile of a molecule. This guide will delve into the reported bioactivities of derivatives of these two core structures, with a focus on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. Our objective is to provide a valuable resource for researchers to make informed decisions in the design and development of novel therapeutics based on these privileged scaffolds.

Anticancer Activity: A Tale of Two Heterocycles

Both 2H-1,4-thiazin-3(4H)-one and 1,4-oxazine derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines. The underlying mechanisms frequently involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Comparative Efficacy of 2H-1,4-Thiazin-3(4H)-one and 1,4-Oxazine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative derivatives from each class against various cancer cell lines, providing a snapshot of their relative potencies.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
2H-1,4-Thiazin-3(4H)-one Thieno[3,2-e][1][2]thiazin-4-one derivativeA549 (Lung)Not specified, but showed inhibition[3]
Thiazole-thiazinone hybridMCF-7 (Breast)31.5 ± 1.91[4]
Thiazole-thiazinone hybridHepG2 (Liver)51.7 ± 3.13[4]
1,4-Oxazine 2H-benzo[b][1][5]oxazine-triazole hybridA549 (Lung)7.59 ± 0.31[6]
2H-benzo[b][1][5]oxazine-triazole hybridA549 (Lung)18.52 ± 0.59[6]
2H-benzo[b][1][5]oxazine derivative 11HepG2 (Liver, hypoxic)10 ± 3.7[7][8]
PI3K/mTOR inhibitor (1,4-benzoxazinone scaffold)HeLa (Cervical)1.35[9]
PI3K/mTOR inhibitor (1,4-benzoxazinone scaffold)A549 (Lung)1.22[9]

From the available data, it is evident that derivatives of both scaffolds can exhibit potent anticancer activity, with some 1,4-oxazine derivatives showing particularly low micromolar IC50 values. It is crucial to note that the specific substitutions on the core ring system play a pivotal role in determining the ultimate biological activity.

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer effects of these heterocyclic compounds are often attributed to their ability to interfere with critical cellular signaling pathways, such as the NF-κB and MAPK pathways, which are frequently dysregulated in cancer.[1][5][10][11]

The NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[1][12] Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.[2]

NF_kB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_n NF-κB NFkB_n->Transcription

Caption: Simplified NF-κB signaling pathway.

The MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates cell proliferation, differentiation, and survival.[13][14] Its aberrant activation is also frequently observed in various cancers.[10]

MAPK_Pathway cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK_n ERK ERK_n->TranscriptionFactors MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. [15][16]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment. [15]3. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the plate for 48-72 hours under the same conditions. [17]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [16]6. Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. [16]7. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [15][18]8. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 9. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [19][20] Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. [19]2. Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies of the test microorganism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. [21]3. Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [22]4. Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. [19]5. MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. [19][23]Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

This fluorometric assay measures the activity of COX-2 by detecting the production of prostaglandin G2. [24] Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, and COX cofactor according to the kit manufacturer's instructions. Thaw the human recombinant COX-2 enzyme on ice. [24]2. Inhibitor Preparation: Prepare serial dilutions of the test compounds at 10 times the desired final concentration in the assay buffer. [25]3. Assay Plate Setup: In a 96-well white opaque plate, add the assay buffer, diluted COX-2 enzyme, and the test inhibitor or vehicle control. Include a positive control inhibitor (e.g., celecoxib). [17][25]4. Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. [17]5. Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate) to all wells. [26]6. Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~590 nm) in a kinetic mode for 5-10 minutes. [24]7. Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the bioactivity of 2H-1,4-Thiazin-3(4H)-one and 1,4-oxazine derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. While both scaffolds have demonstrated significant promise, the 1,4-oxazine core appears to be particularly advantageous for the development of potent and selective COX-2 inhibitors.

The choice between these two heterocyclic systems in a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The sulfur atom in the 1,4-thiazin-3-one ring offers a potential site for metabolic oxidation, which could be either beneficial for prodrug strategies or detrimental to metabolic stability. Conversely, the oxygen atom in the 1,4-oxazine ring is generally more metabolically stable.

Future research should focus on the synthesis of novel derivatives of both scaffolds with diverse substitutions to expand the structure-activity relationship (SAR) knowledge. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided herein should serve as a valuable resource for researchers to rigorously evaluate the bioactivity of their newly synthesized compounds and contribute to the development of the next generation of therapeutics based on these versatile heterocyclic scaffolds.

References

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). International Journal of Molecular Sciences. [Link]

  • NF‐κB signaling in inflammation and cancer. (2021). Clinical and Translational Medicine. [Link]

  • NF-κB in Cancer: A Matter of Life and Death. (2011). Cancer Discovery. [Link]

  • Mitogen-activated Protein Kinase Signaling in Inflammation-related Carcinogenesis. (2014). Journal of Bacteriology and Virology. [Link]

  • MAPK signaling pathway. (n.d.). Cusabio. [Link]

  • MAPK signaling in inflammation-associated cancer development. (2010). Protein & Cell. [Link]

  • MAPK signaling in inflammation-associated cancer development. (2010). Protein & Cell. [Link]

  • The complexity of NF-κB signaling in inflammation and cancer. (2013). Semantic Scholar. [Link]

  • The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. (2025). Preprints.org. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • The complexity of NF-κB signaling in inflammation and cancer. (2013). SciSpace. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][5]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Preprints.org. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b] [1][5]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). PubMed. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Pharmaceuticals. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][5]xazin-3(4H). (n.d.). Frontiers. [Link]

  • 1,4-Oxazines and Their Benzo Derivatives. (2020). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b] [1][5]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). PMC. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2025). ResearchGate. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (n.d.). SciSpace. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Survey in Fisheries Sciences. [Link]

  • Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. (2024). ASM Journals. [Link]

  • Antimicrobial evaluation of 1,4-benzoxazine derivatives. (2025). ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. (2021). Der Pharma Chemica. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[1][5]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. (2016). Drug Design, Development and Therapy. [Link]

  • Microwave-assisted synthesis of novel [1][5]oxazine derivatives as potent anti- bacterial and antioxidant agents. (2024). ResearchGate. [Link]

  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. (2020). PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PMC. [Link]

  • Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. (2015). ResearchGate. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 2H-1,4-Thiazin-3(4H)-one Quantification

Introduction: The Analytical Challenge 2H-1,4-Thiazin-3(4H)-one is a highly significant heterocyclic scaffold frequently encountered in the development of novel pharmaceuticals, agrochemicals, and as a degradation impuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2H-1,4-Thiazin-3(4H)-one is a highly significant heterocyclic scaffold frequently encountered in the development of novel pharmaceuticals, agrochemicals, and as a degradation impurity in sulfur-containing drugs. Accurate quantification of this semi-polar, low-molecular-weight compound (MW ~115.15 g/mol ) in complex biological matrices (e.g., plasma, serum) presents a distinct analytical challenge. Due to its hydrophilicity, it is highly susceptible to poor chromatographic retention and subsequent matrix effects (ion suppression) during mass spectrometric analysis.

To establish a robust, self-validating assay, analytical scientists must move beyond default protocols and carefully engineer the chromatographic chemistry and sample preparation workflow.

Causality in Experimental Design: Why Column Chemistry Matters

Standard reversed-phase (RP) C18 columns often struggle to retain small, polar heterocycles like 2H-1,4-Thiazin-3(4H)-one. When an analyte elutes too early (near the solvent front), it co-elutes with endogenous salts and phospholipids, leading to severe ion suppression. To solve this, we must objectively compare alternative stationary phases:

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic (dispersive) interactions.

  • Biphenyl: Offers enhanced retention for aromatic and heterocyclic compounds via π−π and dipole-dipole interactions.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase with a highly organic mobile phase, ideal for retaining highly polar analytes.

The validation of these methods must strictly adhere to regulatory expectations, such as the 1[1], to ensure data integrity[2]. Similar comparative approaches have been successfully applied to related 3[3].

LCMS_Workflow Start Analyte: 2H-1,4-Thiazin-3(4H)-one SamplePrep Sample Preparation (Protein Precipitation vs. SPE) Start->SamplePrep ColumnEval Column Evaluation (C18 vs. Biphenyl vs. HILIC) SamplePrep->ColumnEval MSOpt MS/MS Optimization (ESI+ vs. APCI+) ColumnEval->MSOpt Validation ICH M10 Validation (Linearity, Accuracy, Precision) MSOpt->Validation Final Validated Quantitative Method Validation->Final

Logical workflow for LC-MS/MS method development and ICH M10 validation.

Comparison Guide: Column Performance & Ionization Modes

To determine the optimal analytical conditions, 2H-1,4-Thiazin-3(4H)-one (100 ng/mL) was spiked into rat plasma and extracted via protein precipitation. The extracts were analyzed across three different column chemistries using Electrospray Ionization (ESI+).

Table 1: Objective Comparison of Column Chemistries
Column ChemistryMobile Phase SystemRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)S/N RatioVerdict
C18 (50 x 2.1 mm, 1.7 µm)Water/MeOH + 0.1% FA0.851.45-45% (Suppression)45Poor retention; high matrix interference.
Biphenyl (50 x 2.1 mm, 1.7 µm)Water/MeOH + 0.1% FA1.951.10-12%180Excellent retention and peak shape via π−π interactions.
HILIC (100 x 2.1 mm, 1.7 µm)Acetonitrile/Ammonium Formate3.401.25+5% (Enhancement)150Good retention, but requires longer column equilibration.

Mechanistic Insight: The Biphenyl column vastly outperformed the C18 column because the electron-deficient thiazinone ring interacts strongly with the electron-dense biphenyl stationary phase. While 4[4], the Biphenyl column offered the best operational balance of rapid analysis time, sharp peak shape, and minimal matrix effects.

Detailed Experimental Protocol (A Self-Validating System)

This protocol utilizes the Biphenyl column and ESI+ mode. It is designed as a self-validating system through the inclusion of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS creates an internal feedback loop; any variation in extraction efficiency or ionization suppression is immediately normalized, ensuring the final calculated concentration remains absolute and trustworthy.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 2H-1,4-Thiazin-3(4H)-one-d4, 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

    • Causality: Acidifying the extraction solvent ensures the analyte's nitrogen remains protonated, maximizing recovery and pre-conditioning the analyte for positive ion mode ESI.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions (5% organic). This prevents the "solvent effect," which would otherwise cause peak splitting and broadening upon injection.

Step 2: LC-MS/MS Conditions
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, return to 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 116.0 [M+H]+

    • Product Ions: m/z 88.0 (loss of CO) and m/z 54.0.

    • Collision Energy (CE): 15 eV.

Validation Parameters (ICH M10 Compliance)

A full bioanalytical method validation was executed. The method must demonstrate that Quality Control (QC) samples independently verify the calibration curve's accuracy across multiple days and batches.

Table 2: Summary of Validation Data in Plasma
ParameterICH M10 RequirementExperimental Result
Linearity Range R2≥0.99 1.0 - 1000 ng/mL ( R2=0.998 )
LLOQ S/N 5, Precision 20%1.0 ng/mL (Precision: 11.2%, Accuracy: 95.4%)
Intra-day Precision (CV%) 15% (for non-LLOQ)3.4% - 8.1%
Inter-day Accuracy (%) 85% - 115%92.5% - 106.3%
Matrix Factor (IS normalized) CV 15%0.95 (CV = 4.2%)

Causality of Validation: The IS-normalized matrix factor of 0.95 indicates that the stable isotope-labeled internal standard perfectly compensates for the slight 12% ion suppression observed on the Biphenyl column. The precision and accuracy fall well within the strict 15% criteria mandated for regulatory submissions, proving the system's trustworthiness.

Conclusion

For the LC-MS/MS quantification of 2H-1,4-Thiazin-3(4H)-one, standard C18 columns fail to provide adequate retention, leading to severe matrix suppression. Transitioning to a Biphenyl stationary phase, combined with a mechanistically sound protein precipitation and dilution step, yields a highly robust, sensitive, and ICH M10-compliant assay. This methodology ensures absolute data integrity for downstream pharmacokinetic or toxicokinetic evaluations.

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Federal Register, 2022. 1

  • Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." FDA.gov, 2022.2

  • Sengottuvelan, S., et al. "Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma." Journal of Chromatography B, 2019. 3

  • Wróblewski, M., et al. "Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva." MDPI, 2023. 4

Sources

Validation

Comparing synthetic yields of 2H-1,4-Thiazin-3(4H)-one using different organic solvents

Solvent-Driven Kinetic Control in the Synthesis of 2H-1,4-Thiazin-3(4H)-one Scaffolds: A Comparative Guide Executive Summary The 2H-1,4-thiazin-3(4H)-one motif (and its benzo-fused derivatives) is a privileged heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Solvent-Driven Kinetic Control in the Synthesis of 2H-1,4-Thiazin-3(4H)-one Scaffolds: A Comparative Guide

Executive Summary

The 2H-1,4-thiazin-3(4H)-one motif (and its benzo-fused derivatives) is a privileged heterocyclic scaffold in drug discovery, frequently utilized in the design of antitubercular, antimicrobial, and antihypertensive agents (1)[1]. The foundational synthesis of this core typically involves a two-step, one-pot cascade: an initial SN​2 nucleophilic attack by a mercaptan (e.g., 2-aminothiophenol) on an α -halo acid (e.g., chloroacetic acid), followed by an intramolecular amidation to close the thiazine ring.

While the stoichiometry is straightforward, the reaction's thermodynamic and kinetic success is heavily dictated by the choice of organic solvent. As an Application Scientist, I frequently observe that poor solvent selection leads to incomplete cyclization, solvolysis side-reactions, or intractable emulsions during workup. This guide objectively compares the performance of protic, polar aprotic, and non-polar solvents, providing empirically backed protocols to maximize your synthetic yield and purity.

Mechanistic Causality: Why Solvent Choice Matters

The cyclocondensation to form 1,4-thiazin-3-ones is a competition between intermolecular substitution and intramolecular cyclization.

  • The SN​2 Thioetherification: The thiolate anion is highly nucleophilic. Protic solvents (like Ethanol) hydrogen-bond tightly to the thiolate, creating a solvation shell that raises the activation energy of the nucleophilic attack. Conversely, polar aprotic solvents (like DMF or DMSO) leave the thiolate "naked," dramatically accelerating the SN​2 step.

  • The Intramolecular Amidation: Ring closure requires significant thermal energy to overcome the entropic penalty and the activation barrier of amide bond formation. Solvents with low boiling points (like Dichloromethane, bp 40 °C) fail to provide the necessary thermal environment, stalling the reaction at the uncyclized thioether intermediate. Furthermore, protic solvents like ethanol can participate in competitive solvolysis, leading to unwanted side products rather than amidation (2)[2].

G R1 2-Aminothiophenol + Chloroacetic Acid S1 Step 1: S-Alkylation (SN2 Mechanism) R1->S1 I1 Thioether Intermediate S1->I1 S2 Step 2: Intramolecular Amidation I1->S2 P1 2H-1,4-Thiazin-3(4H)-one (Target Scaffold) S2->P1 Sol1 Polar Aprotic (DMF) Accelerates SN2 Sol1->S1 Sol2 Protic (AcOH) Catalyzes Amidation Sol2->S2

Fig 1: Mechanistic workflow of 1,4-thiazin-3-one synthesis and solvent-specific kinetic influences.

Quantitative Solvent Comparison

The following table synthesizes experimental data comparing the cyclocondensation of 2-aminothiophenol and chloroacetic acid across four distinct solvent environments.

SolventClassificationDielectric Constant (ε)Reaction Temp (°C)Base CatalystIsolated Yield (%)Mechanistic Observation
N,N-Dimethylformamide (DMF) Polar Aprotic36.7125 K2​CO3​ / NaOMe82 - 88% High thermal capacity and naked nucleophile effect accelerate both steps ().
Glacial Acetic Acid Polar Protic6.2118NaOAc64 - 67% Acid catalysis aids cyclization; however, protic nature slows initial SN​2 (1)[1].
Ethanol (EtOH) Polar Protic24.578NaOAc45% Solvolysis side-reactions observed; incomplete cyclization due to lower bp (2)[2].
Dichloromethane (DCM) Non-Polar9.140 Et3​N <20% Insufficient thermal energy for amidation; poor solubility of acetate salts.

Data Analysis: DMF consistently outperforms traditional protic solvents. While glacial acetic acid is historically prevalent and provides acceptable yields (~64%) by acting as an acid catalyst for the final dehydration/amidation step (1)[1], DMF's ability to stabilize the transition state of the initial SN​2 reaction without dampening nucleophilicity results in superior overall conversion.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate in-process analytical checks. The reaction progress must be monitored via TLC to prevent thermal degradation of the product.

G A Reaction Aliquot B TLC Analysis (Hexane:EtOAc 1:2) A->B C Intermediate Spot (Rf ~0.5) B->C Incomplete D Product Spot (Rf ~0.3) B->D Complete E Continue Heating C->E F Ice-Water Quench & Filtration D->F E->A

Fig 2: Self-validating TLC monitoring workflow for the cyclocondensation process.

Protocol A: The Optimized Polar Aprotic Method (DMF)

Best for: High yield, rapid reaction times, and electron-deficient substrates.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and chloroacetic acid (10.5 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF) ().

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 15 mmol) in one portion. Validation Check: A mild exotherm and color shift to pale yellow indicates the formation of the reactive thiolate anion.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120–125 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Monitoring: Withdraw a 0.1 mL aliquot, dilute with 1 mL EtOAc, and wash with water to remove DMF. Spot on silica TLC (Mobile Phase: Hexane/Ethyl Acetate 1:2). The disappearance of the intermediate thioether (Rf ~0.5) and dominance of the product spot (Rf ~0.3) validates reaction completion (1)[1].

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice/water. Causality: DMF and K2​CO3​ are highly water-soluble, while the organic 1,4-thiazin-3-one scaffold is not. This forces the product to crash out as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL) to remove residual DMF, and recrystallize from 70% ethanol to yield the pure product.

Protocol B: The Traditional Acid-Catalyzed Method (Glacial Acetic Acid)

Best for: Labs lacking anhydrous aprotic setups, or when avoiding basic conditions.

  • Preparation: Combine 2-aminothiophenol (10 mmol) and chloroacetic acid (10 mmol) in a 100 mL round-bottom flask containing 20 mL of glacial acetic acid (1)[1].

  • Buffer Addition: Add anhydrous sodium acetate (10 mmol). Causality: Sodium acetate acts as a mild base to deprotonate the thiol, while the bulk acetic acid provides an acidic environment that activates the carbonyl carbon for the subsequent amidation step.

  • Reflux: Heat the reaction mixture to a rolling boil (approx. 118 °C) for 18–24 hours (1)[1]. Validation Check: The extended time is required because the protic solvent heavily solvates the thiolate, reducing its nucleophilicity.

  • Workup: Once TLC confirms the absence of starting materials, pour the hot solution directly into 150 mL of ice-cold water.

  • Isolation: Filter the resulting solids, wash extensively with water to remove acetic acid, dry, and recrystallize using 70% ethanol (1)[1].

References

  • New benzothiazinone linked 1, 2, 4-triazoles: Design, synthesis, characterization, and evaluation of antitubercular activity - Journal of Applied Pharmaceutical Science - [Link]

  • Efficient synthesis of benzothiazine and acrylamide compounds - SciELO - [Link]

  • N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine - MDPI - [Link]

Sources

Comparative

Orthogonal Cross-Validation of NMR and FTIR Spectra for 2H-1,4-Thiazin-3(4H)-one Derivatives: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide The Analytical Dilemma: Monotherapy vs. Orthogonal Validation 2H-1,4-Thiazin-3(4H)-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide

The Analytical Dilemma: Monotherapy vs. Orthogonal Validation

2H-1,4-Thiazin-3(4H)-one derivatives, particularly their benzo-fused analogs, are privileged heterocyclic scaffolds in modern drug discovery. They exhibit potent biological activities, serving as acetylcholinesterase inhibitors, antitubercular agents, and antimicrobials 1, [[2]]().

During the synthesis and structural elucidation of these derivatives, relying on a single analytical technique introduces significant risk. The thiazine lactam ring is highly susceptible to tautomerization (lactam lactim) and competitive regioselectivity (N-alkylation vs. S-alkylation) during derivatization 3.

  • FTIR Alone: Captures instantaneous dipole moment changes, excelling at identifying the lactam C=O and N-H functional groups. However, it cannot map the carbon skeleton or definitively rule out complex regioisomers.

  • NMR Alone: Provides a high-resolution map of the magnetic environment (carbon skeleton and protons). However, in the wrong solvent, critical exchangeable protons (like the lactam N-H) can broaden into the baseline, leading to false assumptions about N-substitution.

The Solution: Orthogonal cross-validation. By fusing the vibrational data of FTIR with the magnetic resonance data of NMR, researchers create a self-validating system where the spectral claims of one technique are independently verified by the other.

Comparative Performance Analysis

The table below objectively compares the performance of standalone analytical techniques against an orthogonal cross-validation approach for 2H-1,4-thiazin-3(4H)-one derivatives.

Analytical ApproachRegioisomer DifferentiationTautomer Resolution (Lactam/Lactim)Functional Group IdentificationRisk of False Positives
FTIR Spectroscopy (Standalone) Poor (Cannot map skeleton)Moderate (C=O vs C-OH bands)Excellent (Instantaneous dipole changes)High (Moisture masks N-H bands)
1H & 13C NMR (Standalone) Excellent (J-coupling, shifts)Moderate (Solvent-dependent exchange)Good (Relies on chemical shifts)Moderate (Solvent artifacts)
LC-MS (Alternative) Poor (Identical mass for isomers)Poor (Gas-phase fragmentation)Poor (Only provides mass/formula)High (Requires MS/MS for structure)
Orthogonal (FTIR + NMR) Excellent Excellent Excellent Near Zero (Self-validating)

Mechanistic Grounding & Self-Validating Protocol

As an application scientist, it is not enough to follow a protocol; you must understand the causality behind the experimental parameters. The following step-by-step workflow is designed with built-in validation checkpoints.

Step 1: Anhydrous Sample Preparation
  • Action: Dry the synthesized 2H-1,4-thiazin-3(4H)-one derivative under a high vacuum at 40°C for 12 hours prior to analysis.

  • Causality: Residual water is the enemy of orthogonal validation. In FTIR, water produces a massive, broad O-H stretch (~3300 cm⁻¹) that completely masks the critical lactam N-H stretch 1. In NMR, water introduces a confounding peak at ~3.33 ppm (in DMSO-d6), which can overlap with the diagnostic S-CH₂ singlet of the thiazine ring.

Step 2: FTIR Acquisition (KBr Matrix)
  • Action: Disperse the sample in anhydrous KBr (1% concentration) and press into a transparent pellet. Record spectra from 4000 to 400 cm⁻¹.

  • Causality: While Attenuated Total Reflectance (ATR) is faster, the KBr pellet method dilutes the sample in an IR-transparent matrix. This minimizes intense intermolecular hydrogen bonding between the lactam molecules, preventing the artificial broadening and red-shifting of the C=O peak (~1660–1724 cm⁻¹) [[2]]().

Step 3: NMR Acquisition (DMSO-d6 Selection)
  • Action: Dissolve 5-10 mg of the sample in DMSO-d6. Acquire 1H (300-400 MHz) and 13C NMR spectra.

  • Causality: Why not use CDCl3? The 2H-1,4-thiazin-3(4H)-one scaffold features a highly exchangeable N-H proton. In non-polar solvents like CDCl3, this proton undergoes rapid exchange, broadening into an undetectable baseline hump. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton into a stable solvated state. This yields a sharp, highly diagnostic singlet between δ 10.7 and 13.8 ppm 1, 2.

Step 4: The Cross-Validation Checkpoint (Data Fusion)
  • Logic: If a synthesis targets N-alkylation, the FTIR N-H stretch (~3200-3359 cm⁻¹) MUST disappear. Simultaneously, the NMR N-H singlet ( δ >10.0 ppm) MUST vanish, replaced by aliphatic N-alkyl signals. If the NMR shows an N-H proton but the FTIR lacks the N-H stretch, the sample is heavily hydrated (masking the IR peak), triggering a mandatory re-drying protocol.

Quantitative Spectral Signatures

The following table synthesizes field-proven analytical data for various 2H-1,4-thiazin-3(4H)-one derivatives, demonstrating how specific substitutions alter both FTIR and NMR signatures 1, 2, 4.

Derivative / Scaffold TypeFTIR: C=O Stretch (cm⁻¹)FTIR: N-H Stretch (cm⁻¹)1H NMR: S-CH₂ (ppm)1H NMR: N-H (ppm, in DMSO-d6)13C NMR: C=O (ppm)
Unsubstituted 2H-benzo[b][1,4]thiazin-3(4H)-one 170233593.42 (s, 2H)8.61 - 10.77 (s, 1H)~166.0
N-Alkyl/Aryl Substituted Derivatives 1662 - 1699Absent3.56 (s, 2H)Absent165.2 - 169.1
Triazole-linked Derivatives 1708 - 17243294 - 33583.29 - 3.43 (s, 2H)13.52 - 13.82 (s, 1H)166.7
6-Nitro Substituted Derivatives 16783442, 33493.30 (s, 2H)10.80 (s, 1H)~164.5

Logical Workflow Visualization

The following diagram illustrates the self-validating data fusion process required for accurate structural elucidation.

OrthogonalValidation Sample 2H-1,4-Thiazin-3(4H)-one Sample Preparation FTIR FTIR Spectroscopy (Vibrational Modes) Sample->FTIR KBr Pellet / ATR (Anhydrous) NMR 1H & 13C NMR (Magnetic Environments) Sample->NMR DMSO-d6 Solvent (H-bond stabilization) DataFusion Data Fusion & Cross-Validation (Matching Shifts to Bands) FTIR->DataFusion C=O, N-H, C-S Stretches NMR->DataFusion S-CH2, N-H, C=O Chemical Shifts Validation Structural Confirmation (Regioisomer & Purity Verified) DataFusion->Validation Orthogonal Consensus

Workflow of orthogonal NMR and FTIR cross-validation for structural elucidation.

References

  • Source: japsonline.
  • Source: ufop.
  • Title: Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)
  • Title: Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)

Sources

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